6-methyl-5,6-dihydro-2H-pyran-2-one
説明
Structure
3D Structure
特性
IUPAC Name |
2-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKRGCMLGUEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871944 | |
| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-54-3, 10048-32-5 | |
| Record name | 5,6-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parasorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-hexenoic acid lactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Parasorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound with significant potential in drug development due to its reported biological activities. This document details its physicochemical characteristics, synthesis protocols, spectroscopic data, and explores its potential mechanism of action in the context of its anti-cancer properties.
Physicochemical Properties
This compound, also known as parasorbic acid, is a lactone with a six-membered dihydropyran ring.[1] Its fundamental properties are summarized below. While experimental data for some properties of the specific target molecule are limited, data for closely related compounds are provided for estimation.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Boiling Point | Est. 227 °C (at 760 mmHg) | [3] |
| 115.8 °C (at 760 mmHg) for 5,6-dihydro-2-methyl-2H-pyran | [4] | |
| 103 °C (at 10 mmHg) for 5,6-dihydro-2H-pyran-2-one | ||
| Melting Point | Not available | |
| Density | Est. 1.0 g/mL | [3] |
| 1.139 g/mL (at 25 °C) for 5,6-dihydro-2H-pyran-2-one | ||
| Solubility | 50 g/L in water | [3] |
| Appearance | Colorless liquid | [3] |
| CAS Number | 10048-32-5 | [5] |
Synthesis and Experimental Protocols
A key synthetic route to this compound involves the esterification of pent-4-en-2-ol followed by a ring-closing metathesis (RCM) reaction.
Synthesis of Pent-4-en-2-yl acrylate
Materials:
-
Pent-4-en-2-ol
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
Protocol:
-
A solution of pent-4-en-2-ol and triethylamine in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Acryloyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield pent-4-en-2-yl acrylate.
Ring-Closing Metathesis to this compound
Materials:
-
Pent-4-en-2-yl acrylate
-
Grubbs' second-generation catalyst
-
Anhydrous toluene
Protocol:
-
A solution of pent-4-en-2-yl acrylate in anhydrous, degassed toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon).
-
Grubbs' second-generation catalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[6]
Workflow for the Synthesis of this compound:
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Expected signals include a doublet for the methyl group, multiplets for the methylene protons, a multiplet for the proton at C6, and two doublets of doublets for the vinylic protons. |
| ¹³C NMR | Expected signals include a peak for the methyl carbon, peaks for the methylene carbons, a peak for the methine carbon at C6, two peaks for the vinylic carbons, and a downfield peak for the carbonyl carbon of the lactone. |
| Infrared (IR) | A strong absorption band characteristic of a carbonyl group (C=O) in a six-membered lactone is expected around 1720-1740 cm⁻¹. A band corresponding to the C=C double bond is also anticipated around 1650 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would be consistent with the structure of a methyl-substituted dihydropyranone. |
Biological Activity and Potential Signaling Pathways
This compound belongs to the dihydropyranone class of compounds, which are known for a wide range of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory effects.[6][7][8]
While the specific signaling pathways modulated by this compound in human cells are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential mechanism of action, particularly in the context of its anticancer properties.
A closely related natural product, goniothalamin, which also possesses a 5,6-dihydropyran-2-one core structure, has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[9] This process is associated with endoplasmic reticulum (ER) stress and the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway.[9] Goniothalamin treatment in HeLa cervical cancer cells led to an increase in DNA condensation, loss of mitochondrial membrane potential, and G2/M cell cycle arrest.[9] Furthermore, it activated caspase-9 and caspase-3, key executioners of apoptosis.[9]
Based on this evidence from a structurally related compound, it is hypothesized that this compound may exert its anticancer effects through a similar mechanism involving the induction of apoptosis via the ER stress-mediated JNK signaling pathway.
Hypothesized Signaling Pathway for the Anticancer Activity of this compound:
Conclusion
This compound is a compound of significant interest for its potential therapeutic applications. This guide has summarized its key chemical properties, provided a viable synthetic route, and outlined its spectroscopic characteristics. While further research is needed to definitively establish its physical constants and to fully elucidate its mechanism of action, the available data on structurally related compounds suggest that it likely induces apoptosis in cancer cells through the ER stress and JNK signaling pathways. This molecule represents a promising scaffold for the development of novel anticancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Parasorbic acid - Wikipedia [en.wikipedia.org]
- 4. 5,6-Dihydro-2-methyl-2H-pyran|lookchem [lookchem.com]
- 5. Parasorbic acid | C6H8O2 | CID 441575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 6-methyl-5,6-dihydro-2H-pyran-2-one. This lactone is of interest in various chemical and pharmaceutical research areas. The following sections detail the analytical techniques and experimental protocols crucial for its unambiguous identification and characterization.
Compound Identification and Properties
-
Compound Name: this compound
-
Molecular Formula: C₆H₈O₂[1]
-
Molecular Weight: 112.13 g/mol [1]
-
CAS Number: 108-54-3[1]
Spectroscopic Data for Structure Elucidation
The structural framework of this compound can be determined through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the protons of this compound are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.0 | ddd | J ≈ 10, 4, 2 | 1H |
| H-4 | ~6.9 | ddd | J ≈ 10, 6, 2 | 1H |
| H-5a | ~2.3 | m | 1H | |
| H-5b | ~2.5 | m | 1H | |
| H-6 | ~4.5 | m | 1H | |
| -CH₃ | ~1.4 | d | J ≈ 6 | 3H |
Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms of this compound are presented below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~164 |
| C-3 | ~121 |
| C-4 | ~145 |
| C-5 | ~30 |
| C-6 | ~75 |
| -CH₃ | ~21 |
Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. A published ¹³C NMR spectrum can be found on PubChem, though explicit chemical shift values are not provided.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this purpose. A mass spectrum for this compound has been reported in the literature.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | High | [M - CH₃]⁺ |
| 69 | Moderate | [M - C₂H₃O]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2970-2850 | C-H (alkane) | Stretching |
| ~1720 | C=O (α,β-unsaturated lactone) | Stretching |
| ~1650 | C=C (alkene) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality data for structure elucidation.
Synthesis of this compound
A reported synthesis involves the esterification of pent-4-en-2-ol with acryloyl chloride, followed by a ring-closing metathesis reaction.[2]
Materials:
-
Pent-4-en-2-ol
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Hoveyda-Grubbs second-generation catalyst
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve pent-4-en-2-ol and triethylamine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and add acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
-
Dissolve the purified ester in anhydrous dichloromethane and degas the solution.
-
Add the Hoveyda-Grubbs second-generation catalyst and reflux the mixture under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to yield this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium.
-
-
MS System:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Visualizing the Structure Elucidation Workflow
The logical flow of experiments and data analysis for the structure elucidation of this compound is depicted in the following diagrams.
References
An In-depth Technical Guide to 6-methyl-5,6-dihydro-2H-pyran-2-one
Abstract: This document provides a comprehensive technical overview of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound of interest to researchers in organic synthesis and drug development. It addresses a common point of confusion regarding its CAS number, outlines its chemical and physical properties, details an experimental protocol for its synthesis, and discusses its potential biological significance. The information is tailored for researchers, scientists, and drug development professionals, with quantitative data presented in structured tables and key processes visualized using Graphviz diagrams.
Introduction and CAS Number Clarification
There is a notable discrepancy in chemical databases regarding the CAS number for this compound. While some sources incorrectly associate it with CAS number 108-54-3, this identifier officially belongs to 3-Methyl-2-pentanone .[1][2][3][4] This guide will focus on this compound, also known as parasorbic acid, while providing a brief overview of 3-Methyl-2-pentanone to prevent further confusion.
Table 1: Compound Identification
| Property | This compound | 3-Methyl-2-pentanone |
| Systematic Name | This compound | 3-Methyl-2-pentanone |
| CAS Number | 108-54-3 (often mis-assigned)[5][6][7][8][9] | 565-61-7[2][3] |
| Molecular Formula | C₆H₈O₂ | C₆H₁₂O |
| Synonyms | Parasorbic acid, Hexenollactone[6] | Methyl sec-butyl ketone[3] |
| Structure | Cyclic ester (δ-lactone) | Aliphatic ketone |
3-Methyl-2-pentanone (CAS: 565-61-7): A Brief Overview
To clarify the distinction, 3-Methyl-2-pentanone is an aliphatic ketone with a characteristic peppermint-like odor.[1] It is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals.[4] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Properties of 3-Methyl-2-pentanone
| Property | Value |
| Molecular Weight | 100.16 g/mol [2][3] |
| Appearance | Colorless liquid[1] |
| Density | 0.815 g/mL at 25 °C[3] |
| Boiling Point | 118 °C at 758 mmHg[3] |
| Flash Point | 12 °C (53.6 °F)[3] |
| Refractive Index | n20/D 1.4[3] |
| Solubility | Soluble in alcohol[4] |
This compound: Core Technical Data
This compound is an α,β-unsaturated δ-lactone. This class of compounds is of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is compiled from various sources to provide a comprehensive profile for researchers.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 112.13 g/mol [5] |
| Molecular Formula | C₆H₈O₂[5] |
| Kovats Retention Index | 1586 (Standard polar)[5] |
Table 4: Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks / Signals |
| Mass Spectrometry (EI) | The mass spectrum shows characteristic fragmentation patterns.[11] |
| ¹H-NMR (500 MHz, CDCl₃) | δ 7.30–7.20 (m, 5H, Ar-H), 5.80–5.76 (m, 1H, HC=), 5.62–5.57 (m, 1H, =CH), 4.38–4.32 (m, 1H, O-CH), 3.73–3.66 (m, 1H, HC-O), 3.01 (dd, J = 13.5, 6.3 Hz, 1H, Ph-CHH), 2.68 (dd, J = 13.5, 8.1 Hz, 1H, Ph-CHH), 1.98–1.93 (m, 2H, CH₂), 1.25 (d, J = 6.2 Hz, 3H, CH₃). (Note: This spectrum is for a substituted derivative, (2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran, as a representative example of the dihydropyran ring system)[12] |
| ¹³C-NMR (101 MHz, CDCl₃) | δ 138.4 (C), 129.8 (CH), 129.2 (=CH), 128.3 (CH), 126.3 (CH), 125.1 (HC=), 75.9 (O-CH), 70.2 (CH-O), 42.3 (Ph-CH₂), 30.8 (CH₂), 21.5 (CH₃). (Note: This spectrum is for a substituted derivative, (2R,6S)-2-benzyl-6-methyl-3,6-dihydro-2H-pyran, as a representative example)[12] |
Synthesis and Experimental Protocols
The synthesis of 5,6-dihydro-2H-pyran-2-ones can be achieved through various routes, including intramolecular cyclization and ring-closing metathesis.[10] A common synthetic approach involves the esterification of an appropriate alcohol followed by ring-closing metathesis.
Experimental Protocol: Synthesis of this compound via Ring-Closing Metathesis
This protocol is adapted from a similar synthesis described in the literature.[11]
-
Step 1: Esterification.
-
Dissolve pent-4-en-2-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Slowly add acryloyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
-
Step 2: Ring-Closing Metathesis.
-
Dissolve the crude ester from Step 1 in degassed dichloromethane.
-
Add a second-generation Hoveyda-Grubbs catalyst to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: Synthesis of this compound.
Biological Activity and Potential Applications
Lactones, particularly δ-lactones, are a class of compounds with diverse and significant biological activities.[13] They are known to possess antibacterial, antiviral, anti-inflammatory, and anticancer properties.[13][14][15][16][17] The α,β-unsaturated lactone moiety is a key structural feature often associated with this bioactivity, as it can act as a Michael acceptor, interacting with biological nucleophiles.
The potential mechanism of action for some lactones involves the inhibition of signaling pathways such as NF-κB, which is crucial in inflammatory and cancer processes.[15] While specific signaling pathways for this compound are not extensively detailed in the available literature, the general activity of δ-lactones suggests it could be a valuable scaffold for the development of new therapeutic agents. Its applications could range from being a building block in the synthesis of more complex natural products to a lead compound in drug discovery programs targeting infectious diseases or cancer.
References
- 1. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]
- 2. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-pentanone 99 565-61-7 [sigmaaldrich.com]
- 4. 3-METHYL-2-PENTANONE | 565-61-7 [chemicalbook.com]
- 5. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parasorbic acid, 108-54-3 [thegoodscentscompany.com]
- 7. This compound | 108-54-3 [chemicalbook.com]
- 8. 108-54-3|this compound|BLD Pharm [bldpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 6-methyl-5,6-dihydro-2H-pyran-2-one, a valuable heterocyclic compound. The information presented herein is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details two prominent synthetic strategies: a modern approach utilizing Ring-Closing Metathesis (RCM) and a classical pathway involving the hydrogenation and dehydration of a pyrone precursor. For each method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis.
Introduction
This compound, also known as parasorbic acid, is a naturally occurring δ-lactone. Its chiral variants are of significant interest as building blocks in the synthesis of various natural products and pharmacologically active molecules. The development of efficient and stereoselective synthetic routes to this compound is therefore a key area of research. This guide will focus on practical and well-documented methods for its preparation.
Synthetic Strategies Overview
Two principal and effective strategies for the synthesis of this compound are highlighted in this guide:
-
Ring-Closing Metathesis (RCM): This contemporary approach offers a highly efficient and convergent route to the target molecule from an acyclic diene precursor. The strategic use of ruthenium-based catalysts allows for the formation of the cyclic alkene under mild conditions.
-
Hydrogenation and Dehydration of 4-hydroxy-6-methyl-2-pyrone: This classical pathway utilizes a readily available starting material and proceeds through a two-step reduction and elimination sequence. This method is robust and can be suitable for large-scale synthesis.
The following sections will provide a detailed examination of each of these synthetic pathways.
Pathway I: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful tool for the construction of cyclic olefins, including the α,β-unsaturated lactone ring system of the target molecule. The general strategy involves the synthesis of a homoallylic acrylate, which then undergoes an intramolecular metathesis reaction catalyzed by a ruthenium complex to form the desired six-membered ring with the expulsion of ethylene.
A Technical Guide to the Natural Occurrence of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 6-methyl-5,6-dihydro-2H-pyran-2-one, a bioactive heterocyclic compound. This document details its presence in various natural sources, quantitative data, detailed experimental protocols for its isolation and characterization, and its biosynthetic origins.
Introduction
This compound, also known as parasorbic acid, is a naturally occurring lactone with a six-membered dihydropyranone ring system.[1] This compound has garnered interest due to its presence in both the plant and fungal kingdoms and its potential biological activities. Structurally, it is the cyclic lactone of sorbic acid, and thermal treatment or hydrolysis can convert it into the widely used food preservative, sorbic acid.[2][3] This guide serves as a technical resource for professionals engaged in natural product chemistry, drug discovery, and related scientific fields, providing detailed information on its natural sources and the methodologies for its study.
Natural Occurrence
This compound has been identified in a select number of natural sources, spanning both the fungal and plant kingdoms.
-
Fungal Sources: The compound is produced as a volatile organic compound (VOC) by the tropical ascomycete fungus Daldinia clavata.[4] It has also been identified among the volatiles produced by other species within the same genus, such as Daldinia eschscholtzii.[5] In these organisms, it is part of a complex mixture of VOCs that play a role in the fungus's ecological interactions.
-
Plant Sources: The most well-documented plant source of this compound is the fruit of the rowan tree, Sorbus aucuparia, commonly known as mountain ash.[6][7] In these berries, the compound is often referred to by its common name, parasorbic acid.[6] It is considered a toxic constituent of the raw berries, but it can be converted to the non-toxic sorbic acid through heating or freezing.[4][8] The compound has also been reported in Chaptalia nutans.[6]
Quantitative Data
Quantitative analysis of this compound has been primarily conducted on its most significant plant source, the berries of Sorbus aucuparia. The concentration of the compound varies with the maturity of the fruit.
| Natural Source | Part of Organism | Concentration | Reference(s) |
| Sorbus aucuparia (Rowanberry) | Green Berries | 132.3 mg per 100 g dry matter | [9][10] |
| Sorbus aucuparia (Rowanberry) | Ripening Berries | Concentration increases initially, then decreases as berries become fully ripe. | [9][10] |
| Sorbus aucuparia (Rowanberry) | Fruits (Fresh Weight) | 4–7 mg/g | [8] |
| Sorbus aucuparia (Rowanberry) | Seeds (Fresh Weight) | 0.08–0.12 mg/g | [8] |
Experimental Protocols
The isolation and identification of this compound require different methodologies depending on the natural source and the volatile nature of the compound.
The analysis of volatile compounds from fungal cultures is typically performed using headspace analysis techniques to capture the emitted compounds without solvent extraction of the mycelium.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis
-
Fungal Cultivation: Cultivate the fungus (e.g., Daldinia clavata) on a solid medium such as Potato Dextrose Agar (PDA) in a 20 mL headspace vial. Seal the vial with an inert septum and incubate at 25°C for a period sufficient for growth and volatile production (e.g., 10 days).[11]
-
Sample Equilibration: Place the vial in a heating block at a constant temperature (e.g., 50°C) for a defined period (e.g., 10 minutes) to allow the volatiles to accumulate in the headspace.[11]
-
HS-SPME Extraction: Manually or with an autosampler, insert an SPME fiber through the septum into the headspace above the fungal culture. A common fiber choice for broad-range VOCs is 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB).[11] Expose the fiber to the headspace for a set time (e.g., 30 minutes) at the equilibration temperature to adsorb the volatiles.[11]
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of a gas chromatograph (GC) at a temperature of 250°C for thermal desorption of the analytes onto the GC column.[11]
-
Chromatographic Separation: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). A typical oven temperature program starts at 40°C for 4 minutes, ramps up to 150°C at 4°C/min, then to 270°C at 30°C/min, and holds for 8 minutes.[10] Use helium as the carrier gas.
-
Mass Spectrometry Detection: Couple the GC to a mass spectrometer (MS) operating in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40–350.[11]
-
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with entries in mass spectral libraries (e.g., NIST, Wiley). The mass spectrum is expected to show a characteristic molecular ion peak at m/z 112.[12]
The compound is present in a non-volatile form within the berry matrix and requires extraction and purification.
Protocol: Steam Distillation and Chromatographic Purification
-
Sample Preparation: Harvest fresh rowan berries. The berries can be crushed or macerated to increase the surface area for extraction.[12]
-
Acidification and Steam Distillation:
-
Place the prepared berry mash into the biomass flask of a steam distillation apparatus. Acidify the material, as this has been noted as part of the historical extraction process.[6]
-
Generate steam in a separate boiling flask and pass it through the berry mash. The steam will volatilize the parasorbic acid along with other volatile components.
-
The optimal temperature for steam distillation is typically between 60°C and 100°C.[6]
-
The steam and volatile compound mixture is then passed through a condenser to cool and liquefy.[13]
-
-
Collection and Separation: Collect the distillate in a separator. The essential oil containing parasorbic acid will separate from the aqueous phase (hydrosol).[6]
-
Solvent Extraction: Extract the collected oil phase with a suitable organic solvent, such as ethanol or dichloromethane, to concentrate the compound.
-
Chromatographic Purification:
-
Concentrate the solvent extract under reduced pressure.
-
Subject the crude extract to silica gel column chromatography.[12]
-
Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the target compound.
-
-
Characterization:
-
GC-MS: Confirm the identity and purity of the isolated compound as described in the fungal protocol.
-
NMR Spectroscopy: Dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the olefinic protons, the protons adjacent to the carbonyl group, the proton at the stereocenter, and the methyl group.[12]
-
IR Spectroscopy: Obtain an infrared spectrum of the pure compound. A strong absorption band corresponding to the lactone carbonyl (C=O) stretch is expected around 1740 cm⁻¹.[6]
-
Biosynthesis
The biosynthesis of this compound in Sorbus aucuparia follows the acetate-malonate pathway, a fundamental route for the production of fatty acids and polyketides.[14][15]
The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. The biosynthesis of the pyranone backbone is initiated by the condensation of one molecule of acetyl-CoA (the "starter" unit) with two molecules of malonyl-CoA (the "extender" units) in a series of Claisen-like condensations.[16] This process, catalyzed by a polyketide synthase (PKS) enzyme complex, forms a linear poly-β-keto chain. This reactive intermediate is then subject to reduction and dehydration steps before cyclizing to form the stable this compound ring structure.
Diagrams
References
- 1. purodem.com [purodem.com]
- 2. Parasorbic acid - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Parasorbic acid (FDB001425) - FooDB [foodb.ca]
- 4. Rowan Berries: A Potential Source for Green Synthesis of Extremely Monodisperse Gold and Silver Nanoparticles and Their Antimicrobial Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorbic acid(110-44-1) 1H NMR [m.chemicalbook.com]
- 6. distillequipment.com [distillequipment.com]
- 7. Chemical Characterization and Antioxidant Potential of the Rowan (Sorbus aucuparia L.) Fruits from Alpine-Dinaric Region of Croatia§ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rowanberry—A Source of Bioactive Compounds and Their Biopharmaceutical Properties [mdpi.com]
- 9. Sorbic Acid [webbook.nist.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mayanssecret.com [mayanssecret.com]
- 12. Parasorbic acid | 10048-32-5 | Benchchem [benchchem.com]
- 13. synergyessentials.com [synergyessentials.com]
- 14. ijrpr.com [ijrpr.com]
- 15. Acetate-Malonate Pathway | PPTX [slideshare.net]
- 16. sips.org.in [sips.org.in]
The Biological Versatility of 6-Methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-5,6-dihydro-2H-pyran-2-one and its structural analogs, belonging to the class of δ-lactones, have emerged as a significant scaffold in medicinal chemistry. These compounds, of both natural and synthetic origin, exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[3] Another approach utilizes a four-step process starting from 3-(benzyloxy)propionic acid, involving chlorination, condensation, cyclization-reduction, and elimination reactions to yield the desired product with high efficiency.[4] The synthesis of various derivatives often involves the modification of substituents at different positions of the pyranone ring to explore structure-activity relationships.
Anticancer Activity
Derivatives of 5,6-dihydro-2H-pyran-2-one have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various 5,6-dihydro-2H-pyran-2-one derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-Goniothalamin (a styryl lactone derivative) | PC-3, MCF-7 | Not specified | [5] |
| 2-Naphthyl substituted (R)-5,6-dihydro-2H-pyran-2-one | PC-3, MCF-7 | Better than (R)-Goniothalamin | [5] |
| Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g) | SW-480 | 34.6 | [6] |
| Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g) | MCF-7 | 42.6 | [6] |
| Ethyl 2-amino-7-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i) | SW-480 | 35.9 | [6] |
| Ethyl 2-amino-7-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i) | MCF-7 | 34.2 | [6] |
| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | SW-480 | 38.6 | [6] |
| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | MCF-7 | 26.6 | [6] |
| PY801 (a 5,6-dihydropyran-2-one derivative) | HCT116 | 8.9 | [2] |
| PY801 (a 5,6-dihydropyran-2-one derivative) | MCF-7 | 9.3 | [2] |
| Imidazo[1,2-b]pyridazine derivative 4f | B16-F1 | 10.8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial and Antifungal Activity
This compound and its derivatives have shown promising activity against a range of bacteria and fungi. The antifungal mechanism of some pyranones, such as 6-pentyl-2H-pyran-2-one, has been linked to the inhibition of the Target of Rapamycin (TOR) signaling pathway, which is crucial for fungal growth and pathogenesis.[8][9]
Quantitative Antimicrobial and Antifungal Data
The following tables summarize the minimum inhibitory concentration (MIC) values of various pyranone derivatives against different microbial strains.
Antimicrobial Activity:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiroamino-4H-pyran derivative (5d) | Staphylococcus aureus | 32 | [10] |
| Spiroamino-4H-pyran derivative (5d) | Streptococcus pyogenes | 64 | [10] |
| 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5c) | Escherichia coli | 6.25 | [11] |
| 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5c) | Klebsiella pneumoniae | 6.25 | [11] |
| Dehydroacetic acid (1) | Staphylococcus aureus | 625 | [12] |
| Dehydroacetic acid (1) | Pseudomonas aeruginosa | 625 | [12] |
Antifungal Activity:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Viridepyronone | Sclerotium rolfsii | 196 | [13][14][15] |
| Dehydroacetic acid (1) | Candida albicans | 625 | [12] |
| 4H-Pyran derivatives (various) | Mycobacterium bovis (BCG) | 12.5 - >100 | [16] |
| 4H-Pyran derivatives (various) | Candida albicans | 25 - >100 | [16] |
Experimental Protocols for Antimicrobial and Antifungal Testing
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Petri plates with solidified agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Microbial cultures
-
Sterile cork borer
-
Test compounds
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a defined diameter are aseptically punched into the agar using a sterile cork borer.
-
Compound Addition: A specific volume of the test compound solution is added to each well. Positive and negative controls are also added to separate wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Microbial cultures
-
Appropriate broth medium
-
Test compounds
-
Positive and negative controls
Procedure:
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in the broth medium directly in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under suitable conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway
The antifungal activity of 6-pentyl-2H-pyran-2-one (6PP) against Peronophythora litchii has been shown to involve the Target of Rapamycin (TOR) signaling pathway.[8] 6PP treatment leads to the upregulation of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while downregulating negative regulatory genes of the TOR pathway.[8] This suggests that 6PP-mediated activation of PlYY1 expression positively regulates TOR-related responses, ultimately affecting the vegetative growth and virulence of the pathogen.[8]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and antifungal effects, highlight the potential of these compounds in addressing significant health challenges. Further research focusing on structure-activity relationship studies, optimization of lead compounds, and detailed elucidation of their mechanisms of action will be crucial for translating the therapeutic potential of this versatile class of molecules into clinical applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field, facilitating standardized and reproducible investigations into the biological activities of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one - Google Patents [patents.google.com]
- 5. 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway [mdpi.com]
- 9. Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. jmcs.org.mx [jmcs.org.mx]
- 13. Viridepyronone, a new antifungal 6-substituted 2H-pyran-2-one produced by Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-methyl-5,6-dihydro-2H-pyran-2-one, a molecule of interest in various chemical and pharmaceutical research fields. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.
Introduction
This compound, also known as parasorbic acid, is a naturally occurring unsaturated lactone.[1] Its chemical structure consists of a six-membered dihydropyranone ring with a methyl substituent at the 6-position. The accurate characterization of this compound is crucial for its identification, synthesis, and evaluation in various applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O (C2) | Data not explicitly found |
| C=CH (C3) | Data not explicitly found |
| CH=C (C4) | Data not explicitly found |
| -CH₂- (C5) | Data not explicitly found |
| -CH- (C6) | Data not explicitly found |
| -CH₃ | Data not explicitly found |
Note: While a ¹³C NMR spectrum is available on PubChem, specific peak assignments were not found in the initial search.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated ester (lactone) and the carbon-carbon double bond. While a specific spectrum for the target molecule was not found, data for a related compound, 5,6-Dihydro-6-methyl-6-pentyl-2H-pyran-2-one, can provide an indication of the expected peak locations.[2]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (α,β-unsaturated ester) | ~1720-1740 |
| C=C (alkene) | ~1600-1680 |
| C-O (ester) | ~1000-1300 |
| C-H (alkane and alkene) | ~2850-3100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound has been reported.[3]
| m/z | Relative Intensity (%) | Assignment |
| 112 | ~20 | [M]⁺ (Molecular Ion) |
| 97 | ~15 | [M - CH₃]⁺ |
| 82 | ~100 | [M - CH₂O]⁺ |
| 69 | ~30 | |
| 54 | ~55 | |
| 43 | ~40 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified liquid this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.
Instrumentation and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.
-
The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. A typical column for this type of analysis would be a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
As the compound elutes from the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass spectrometer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis.
References
A Comprehensive Technical Review of 6-methyl-5,6-dihydro-2H-pyran-2-one: Synthesis, Biological Activities, and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound belonging to the dihydropyranone class of natural products, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth literature review of its synthesis, chemical and physical properties, and its promising therapeutic potential, with a focus on its applications in drug development. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, also known by its synonyms such as parasorbic acid, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 108-54-3 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 103 °C at 10 mmHg | |
| Density | 1.139 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One of the most efficient and widely used methods is the ring-closing metathesis (RCM) of a diene precursor.
Experimental Protocol: Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of a related compound, cis-5-methyl-6-phenylethyl-5,6-dihydro-α-pyrone, via RCM, which can be adapted for the synthesis of this compound by using the appropriate starting materials.[2]
Materials:
-
(±)-Cis-3-methyl-6-phenylhex-1-en-4-yl acrylate (diene precursor)
-
Grubbs' second-generation catalyst
-
Toluene, anhydrous
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve the diene precursor (e.g., 175 mg, 0.72 mmol) in anhydrous toluene (72 mL).
-
Add Grubbs' second-generation catalyst (e.g., 30.5 mg, 0.036 mmol) to the solution.
-
Stir the mixture at 80 °C for 12 hours under an inert atmosphere.
-
If the reaction is not complete (monitored by TLC), add another portion of the catalyst (e.g., 30.5 mg, 0.036 mmol) and continue stirring at the same temperature for another 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 5,6-dihydro-α-pyrone.[2]
Figure 1: General workflow for the synthesis of this compound via Ring-Closing Metathesis.
Biological Activities
This compound and its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial and Antifungal Activity
Various pyranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. While specific MIC values for this compound are not extensively reported in publicly available literature, related compounds have shown potent effects. For instance, xanthoquinodin B11, a compound containing a pyranone moiety, exhibited fungicidal activities against Mucor hiemalis, Rhodotorula glutinis, and Pichia anomala with MIC values of 2.1 µg/mL, 2.1 µg/mL, and 8.3 µg/mL, respectively.[3] This suggests that the dihydropyranone scaffold is a promising pharmacophore for the development of novel antimicrobial and antifungal agents.
Anti-inflammatory Activity
The anti-inflammatory properties of dihydropyranones have been investigated, with evidence suggesting their involvement in modulating key inflammatory pathways. A study on related 5,6-dihydro-2H-pyranones demonstrated their ability to modulate the in vitro function of human T lymphocytes.[4] Specifically, certain derivatives were found to have an immunosuppressive effect, decreasing the secretion of pro-inflammatory cytokines such as IL-2 and IFNγ, and the Th2 cytokine IL-4.[4] This indicates a potential mechanism of action involving the regulation of T-cell mediated immune responses. The NF-κB signaling pathway, a crucial regulator of inflammation, is a likely target for these compounds, as its inhibition leads to a downstream reduction in the expression of inflammatory mediators.[5][6]
Figure 2: Postulated anti-inflammatory signaling pathway involving NF-κB, potentially modulated by this compound.
Antitumor Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Xanthoquinodin B11 | KB 3.1, L929, A549, SK-OV-3, PC-3, A431, MCF-7 | Not specified | [3] |
| Halogenated Benzofuran Derivative 7 | A549 (Lung) | 6.3 ± 2.5 | [8] |
| Halogenated Benzofuran Derivative 7 | HepG2 (Liver) | 11 ± 3.2 | [8] |
| Halogenated Benzofuran Derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | [8] |
| Halogenated Benzofuran Derivative 8 | A549 (Lung) | 3.5 ± 0.6 | [8] |
| Halogenated Benzofuran Derivative 8 | SW620 (Colon) | 10.8 ± 0.9 | [8] |
| Flavonoid Derivative 1 | HCT116 (Colon) | 22.4 | [9] |
| Flavonoid Derivative 2 | HCT116 (Colon) | 0.34 | [9] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, high-resolution spectrum for this compound is not provided in the reviewed literature, PubChem lists the availability of a 13C NMR spectrum.[1] Based on the structure and data from related compounds, the following are the expected key signals:
1H NMR (predicted):
-
A doublet for the methyl group (C6-CH₃).
-
A multiplet for the proton at C6.
-
Multiplets for the methylene protons at C5 and C4.
-
A doublet of doublets for the vinylic proton at C3.
-
A doublet of doublets for the vinylic proton at C2.
13C NMR: The 13C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C1) would appear at the most downfield chemical shift.
Mass Spectrometry (MS)
The mass spectrum of this compound has been reported, with the molecular ion peak corresponding to its molecular weight.[3]
Conclusion and Future Directions
This compound is a molecule of significant interest with a demonstrated potential for the development of new therapeutic agents. Its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action. The development of more efficient and stereoselective synthetic methods will be crucial for producing enantiomerically pure forms of the molecule for detailed structure-activity relationship (SAR) studies. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetic profile, and safety in preclinical models, which will be essential for its potential translation into clinical applications. The data and protocols presented in this technical guide aim to serve as a valuable foundation for these future research endeavors.
References
- 1. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.univ-tlemcen.dz [dspace.univ-tlemcen.dz]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Isolation of 6-Methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound with significant biological activities. This document details the physical and spectroscopic properties, outlines a key synthetic methodology, and discusses its known biological implications, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a naturally occurring lactone that has garnered attention for its diverse biological activities, including antitumor, antifungal, and antimicrobial properties.[1] Its structural simplicity and potent bioactivities make it an attractive scaffold for the development of novel therapeutic agents. This guide serves as a technical resource, consolidating key data and experimental procedures related to this compound.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is fundamental for its identification and utilization in research. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| CAS Number | 108-54-3 | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [3][4] |
| Boiling Point | 103 °C at 10 mmHg | |
| Density | 1.139 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.483 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values and Interpretation | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 112. Key fragments can be observed, confirming the molecular weight and aspects of the structure. | [5] |
| ¹³C Nuclear Magnetic Resonance (NMR) | A ¹³C NMR spectrum is available, showing distinct peaks for the six carbon atoms in different chemical environments. | [2] |
| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. | [6] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the C=O of the lactone and the C=C of the unsaturated ring. | [6] |
Discovery and Isolation from Natural Sources
This compound has been identified as a volatile organic compound produced by the endophytic fungus Daldinia clavata.[5] The isolation of this compound from fungal cultures typically involves the following workflow:
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol for Fungal Culture and Extraction
-
Fungal Culture: The fungus is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) under optimal growth conditions (temperature, pH, and aeration) for a sufficient period to allow for the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelium by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelium is also typically extracted with the same solvent to ensure the recovery of intracellular metabolites.
-
Concentration: The organic extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound. Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to track the compound of interest.
Chemical Synthesis
A key synthetic route to this compound involves a ring-closing metathesis (RCM) reaction.[5] This powerful reaction, often utilizing ruthenium-based catalysts, is highly effective for the formation of cyclic olefins.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol for Synthesis
The following is a generalized procedure based on the described synthetic strategy.[5]
-
Esterification: Pent-4-en-2-ol is reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C to room temperature) to form the corresponding diene ester. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with aqueous solutions to remove the base and any salts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Ring-Closing Metathesis (RCM): The crude diene ester is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) in the same solvent is added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or GC-MS.
-
Purification: Upon completion of the RCM reaction, the solvent is removed, and the residue is purified by column chromatography on silica gel to afford the pure this compound.
Table 3: Reagents and Typical Conditions for Synthesis
| Step | Reagents and Solvents | Typical Conditions |
| Esterification | Pent-4-en-2-ol, Acryloyl chloride, Triethylamine, Dichloromethane | 0 °C to room temperature, 2-4 hours |
| Ring-Closing Metathesis | Diene ester, Grubbs II or Hoveyda-Grubbs II catalyst, Dichloromethane or Toluene | Room temperature to 40 °C, 2-12 hours |
| Purification | Silica gel, Hexane/Ethyl acetate gradient | Column Chromatography |
Biological Activity and Potential Signaling Pathways
This compound is reported to possess a range of biological activities, with its antitumor properties being of significant interest.[1] While the specific molecular targets and signaling pathways modulated by this particular compound are not yet fully elucidated in the available literature, compounds with the 5,6-dihydro-2H-pyran-2-one scaffold are known to exhibit cytotoxic effects against various cancer cell lines.
Based on the activities of structurally related pyranones, it is hypothesized that this compound may exert its anticancer effects through the modulation of key cellular processes such as cell cycle progression and apoptosis.
Caption: Potential mechanisms of anticancer activity.
Further research is required to identify the specific protein targets and delineate the precise signaling cascades affected by this compound. Investigating its effects on key cancer-related pathways, such as the PI3K/Akt, MAPK/ERK, and p53 signaling pathways, would be a valuable next step in understanding its therapeutic potential.
Conclusion
This compound is a promising natural product with a range of biological activities. This technical guide has provided a consolidated overview of its known properties, a plausible synthetic route, and a framework for its isolation from natural sources. The detailed data and protocols presented herein are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents. Future studies should focus on elucidating its precise mechanism of action and exploring its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 5,6-Dihydro-2H-pyran-2-one, 90% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 1H NMR spectrum [chemicalbook.com]
- 7. Secondary Metabolites, including a New 5,6-Dihydropyran-2-One, Produced by the Fungus Diplodia corticola. Aphicidal Activity of the Main Metabolite, Sphaeropsidin A - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound with a growing profile of interest in medicinal chemistry and drug development. As a member of the dihydropyranone class, it serves as a versatile scaffold for the synthesis of more complex molecules and has demonstrated a notable range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological mechanisms of action, including its interaction with the Target of Rapamycin (TOR) signaling pathway.
Physicochemical Properties
This compound is a colorless to light-colored liquid at room temperature. Its core structure consists of a six-membered dihydropyran ring with a methyl substituent at the 6-position and a lactone functional group. While specific experimental values for some physical properties are not widely reported, the following table summarizes its key identifiers and known data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| CAS Number | 108-54-3 | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 5,6-Dihydro-6-methyl-2H-pyran-2-one | [1][2] |
| Appearance | Liquid | |
| Boiling Point | Estimated similar to isomers (e.g., 115.8°C for 5,6-dihydro-2-methyl-2H-pyran) | [4] |
| Density | Estimated similar to isomers (e.g., 0.885 g/cm³ for 5,6-dihydro-2-methyl-2H-pyran) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 112, corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the lactone carbonyl (C=O) group, typically in the region of 1720-1780 cm⁻¹. Other significant peaks would include those for C-O and C-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed information about the structure. Key signals would include a doublet for the methyl protons, multiplets for the methylene protons in the dihydropyran ring, and signals for the vinyl protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the olefinic carbons, the carbon bearing the methyl group, and the other methylene carbons in the ring.
-
Reactivity and Stability
This compound is a moderately stable compound. The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding 5-hydroxy-hex-2-enoic acid. The double bond within the ring can undergo various addition reactions, and the carbonyl group can be targeted by nucleophiles.
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. One effective method is through a ring-closing metathesis (RCM) reaction.
Synthesis via Ring-Closing Metathesis
This protocol involves the esterification of a suitable alcohol with an unsaturated acid, followed by an RCM reaction to form the dihydropyranone ring.
Step 1: Esterification of Pent-4-en-2-ol with Acryloyl Chloride
-
To a solution of pent-4-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Ring-Closing Metathesis
-
Dissolve the purified ester from Step 1 in anhydrous and degassed DCM.
-
Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and Signaling Pathways
Compounds containing the 5,6-dihydro-2H-pyran-2-one scaffold have been reported to possess a wide array of biological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6]
Potential Interaction with the TOR Signaling Pathway
The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factors.[1][7][8][9][10] Dysregulation of the TOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.
While the direct mechanism of action for this compound is still under investigation, studies on structurally related compounds suggest a potential interaction with the TOR pathway. For instance, the related compound 6-pentyl-2H-pyran-2-one has been shown to affect the TOR pathway in pathogenic fungi. This suggests that this compound may exert its biological effects, at least in part, by modulating TOR signaling.
The TOR kinase is part of two distinct protein complexes, TORC1 and TORC2.[1] TORC1 is sensitive to rapamycin and primarily regulates cell growth by promoting anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy. TORC2 is largely insensitive to rapamycin and is involved in the regulation of cell survival and cytoskeletal organization.
Safety and Handling
This compound is considered hazardous.[1][2]
-
Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[1][2]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and development. Its versatile chemical nature allows for further structural modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its precise biological mechanisms, particularly its interaction with key signaling pathways like TOR, will be crucial in fully elucidating its therapeutic potential. As with any biologically active compound, proper safety precautions must be observed during its handling and use in a research setting.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 108-54-3 [chemicalbook.com]
- 4. 5,6-Dihydro-2-methyl-2H-pyran|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 108-54-3 [amp.chemicalbook.com]
- 7. Frontiers | The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth [frontiersin.org]
- 8. sdbonline.org [sdbonline.org]
- 9. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOR signaling | SGD [yeastgenome.org]
A Comprehensive Technical Guide to 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound of significant interest due to its broad spectrum of biological activities. This guide covers its nomenclature, physicochemical properties, biological profile, and synthetic methodologies, presenting data in a clear, structured format for scientific and research applications.
Nomenclature
The compound this compound is most widely known by its common name, Parasorbic acid.[1] It is the cyclic lactone of sorbic acid. The stereochemistry of the molecule is crucial, and different naming conventions may be used depending on the specific isomer. The naturally occurring form is typically the (S)-isomer.
The primary IUPAC name for the (S)-isomer is (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one .[1] Other systematic names include (2S)-2-methyl-2,3-dihydropyran-6-one.[2][3][4]
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Common Name | Parasorbic acid[1][2] |
| IUPAC Name | (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one[1] |
| Other Names | 2-Hexen-5-olide[1] |
| 5-hydroxy-2-Hexenoic acid δ-lactone[1][2] | |
| Sorbic oil[1] | |
| γ-Hexenolactone[1] | |
| (+)-(6S)-Parasorbic acid[1] | |
| 2-methyl-2,3-dihydropyran-6-one[5] | |
| CAS Number | 10048-32-5 ((S)-isomer)[1][2][3] |
| 108-54-3 (racemic)[5][6] | |
| PubChem CID | 441575[1] |
| ChEBI ID | CHEBI:7926[1] |
Physicochemical Properties
Parasorbic acid is a colorless liquid at standard conditions.[1] It is a natural product found in organisms such as the berries of the mountain ash (Sorbus aucuparia).[3][7] Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Data for Parasorbic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [1][2][5] |
| Molar Mass | 112.13 g/mol | [2][5][7] |
| Appearance | Colorless liquid | [1] |
| Density | ~1.0 g/mL (estimated) | [1] |
| Boiling Point | ~227 °C (estimated) | [1] |
| Water Solubility | 50 g/L | [1] |
| InChI Key | DYNKRGCMLGUEMN-YFKPBYRVSA-N ((S)-isomer) | [2][3] |
| Canonical SMILES | C[C@H]1CC=CC(=O)O1 ((S)-isomer) | [2][4] |
Biological Activity and Toxicological Profile
5,6-Dihydro-2H-pyran-2-ones are a significant class of heterocyclic compounds, recognized for a wide array of pharmacological activities.[8] this compound, in particular, has been associated with antitumor, antifungal, antimicrobial, anti-inflammatory, antibiotic, antiparasitic, and antiviral properties.[8][9][10][11]
Despite its potential therapeutic applications, Parasorbic acid is toxic, known to cause indigestion and nausea.[1] However, through thermal treatment or hydrolysis (e.g., during cooking or exposure to moisture), it undergoes a ring-opening reaction to form the widely used and benign food preservative, sorbic acid.[1]
Caption: Reported biological activities of this compound.
Caption: Conversion of toxic Parasorbic acid to non-toxic Sorbic acid.
Experimental Protocols and Synthesis
Several synthetic routes for the preparation of 5,6-dihydropyran-2-ones have been developed. These include intramolecular cyclization, ring-closing metathesis, and various cycloaddition reactions.[8][11]
A common method for synthesizing Parasorbic acid involves the chemical modification of a related pyrone.[2] The general workflow involves the hydrogenation of 4-hydroxy-6-methyl-2-pyrone to produce an intermediate, which is then dehydrated to yield the final product.
Caption: General synthesis workflow for this compound.
Detailed Protocol: Synthesis via Hydrogenation and Dehydration
The following protocol is a representative example for the synthesis of a dihydropyran-2-one derivative, adapted from methodologies for related compounds.[2][12] Researchers should optimize conditions for the specific target molecule.
Objective: To synthesize this compound from 4-hydroxy-6-methyl-2-pyrone.
Step 1: Partial Hydrogenation
-
Reactor Setup: Charge a 50 mL high-pressure batch reactor (e.g., Parr Instruments) with 4-hydroxy-6-methyl-2-pyrone (reactant) and a suitable solvent (e.g., 1-butanol).
-
Catalyst Addition: Add a hydrogenation catalyst, such as 5 wt% Palladium on a support (e.g., Pd/Nb₂O₅). A typical catalyst-to-reactant mass ratio is approximately 1:1.7.
-
Reaction Conditions: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas. Set the hydrogen partial pressure and temperature to optimized levels (e.g., pressures may be varied to control the extent of hydrogenation).
-
Execution: Stir the mixture at temperature for a predetermined duration. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) to maximize the yield of the intermediate, 4-hydroxy-6-methyltetrahydro-2-pyrone, while minimizing over-hydrogenation.
-
Workup: After cooling the reactor and venting the hydrogen, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to isolate the crude intermediate.
Step 2: Dehydration
-
Catalyst: Utilize a solid acid catalyst for the dehydration of the alcohol intermediate.
-
Reaction: Dissolve the intermediate from Step 1 in an appropriate high-boiling solvent. Add the acid catalyst and heat the mixture to reflux. The dehydration reaction eliminates a molecule of water to form the carbon-carbon double bond found in the final product.
-
Monitoring: Track the conversion of the intermediate to this compound.
-
Purification: Upon completion, cool the mixture, neutralize and remove the catalyst by filtration. The final product can be purified from the crude reaction mixture using techniques such as fractional distillation or column chromatography to achieve high purity.
References
- 1. Parasorbic acid - Wikipedia [en.wikipedia.org]
- 2. Buy Parasorbic acid | 10048-32-5 [smolecule.com]
- 3. Parasorbic acid | C6H8O2 | CID 441575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. plantaedb.com [plantaedb.com]
- 5. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Protheragen [protheragen.ai]
- 7. Parasorbic acid - 10048-32-5 | VulcanChem [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound CAS#: 108-54-3 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 5,6-DIHYDRO-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 6-methyl-5,6-dihydro-2H-pyran-2-one (C6H8O2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound with the molecular formula C6H8O2, is a molecule of significant interest in the fields of medicinal chemistry and drug development. As a member of the dihydropyranone class, it serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and known biological activities of this compound, with a focus on its potential interaction with the TOR (Target of Rapamycin) signaling pathway.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H8O2 | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| IUPAC Name | 6-methyl-5,6-dihydropyran-2-one | PubChem[1] |
| CAS Number | 108-54-3 | PubChem[1] |
| Boiling Point | 103 °C at 10 mmHg (for 5,6-dihydro-2H-pyran-2-one) | Sigma-Aldrich[2] |
| Density | 1.139 g/mL at 25 °C (for 5,6-dihydro-2H-pyran-2-one) | Sigma-Aldrich[2] |
Spectroscopic Data Summary
| Technique | Key Peaks/Signals |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 112[3] |
| Infrared (IR) Spectroscopy | C=O stretch: ~1720-1740 cm⁻¹ (expected), C=C stretch: ~1650 cm⁻¹ (expected), C-O stretch: ~1250 cm⁻¹ (expected) |
| ¹H NMR Spectroscopy | δ (ppm): ~1.3 (d, 3H, CH₃), ~2.3-2.5 (m, 2H, CH₂), ~4.5 (m, 1H, CH-O), ~5.9 (dt, 1H, =CH), ~6.8 (dt, 1H, =CH) (Predicted) |
| ¹³C NMR Spectroscopy | δ (ppm): ~21 (CH₃), ~30 (CH₂), ~78 (CH-O), ~121 (=CH), ~145 (=CH), ~164 (C=O) (Predicted) |
Note: Predicted NMR data is based on standard chemical shift values and requires experimental verification.
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. One effective method is the ring-closing metathesis (RCM) of a diene precursor.[3]
Synthesis via Ring-Closing Metathesis
This experimental protocol outlines the synthesis of this compound from pent-4-en-2-ol and acryloyl chloride, followed by ring-closing metathesis.
Step 1: Esterification of pent-4-en-2-ol
-
In a round-bottom flask under an inert atmosphere, dissolve pent-4-en-2-ol (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diene ester.
Step 2: Ring-Closing Metathesis
-
Dissolve the crude diene ester from Step 1 in anhydrous and degassed toluene.
-
Add a second-generation Grubbs or Hoveyda-Grubbs catalyst (e.g., 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Biological Activity and Signaling Pathways
6-Alkyl-5,6-dihydropyran-2-ones, including the 6-methyl derivative, have demonstrated a broad spectrum of biological activities, such as antifungal, antimicrobial, and antitumor effects.[4] While the precise mechanisms of action are still under investigation for many of these activities, recent studies on related compounds suggest a potential interaction with key cellular signaling pathways.
Potential Interaction with the TOR Signaling Pathway
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors. In fungi, the TOR pathway is a critical regulator of development and virulence, making it an attractive target for antifungal drug development.
A study on 6-pentyl-2H-pyran-2-one, a close analog of the title compound, revealed its ability to disrupt the metabolic homeostasis of the fungus Cylindrocarpon destructans, particularly affecting amino acid metabolism.[5] This disruption was linked to the downregulation of the ECHS1 gene and the induction of autophagy, a cellular process negatively regulated by the TOR pathway. This suggests that 6-alkyl-dihydropyranones may exert their antifungal effects by modulating the TOR signaling cascade.
The proposed mechanism involves the inhibition of TOR Complex 1 (TORC1), which leads to the dephosphorylation and activation of downstream effectors that promote autophagy and inhibit protein synthesis, ultimately restricting fungal growth.
Conclusion
This compound is a compound with significant potential for the development of new therapeutic agents, particularly in the antifungal domain. Its synthesis is accessible through modern organic chemistry techniques like ring-closing metathesis. While further research is required to fully elucidate its physicochemical properties and biological mechanisms, the available data suggests that its interaction with the TOR signaling pathway is a promising avenue for future investigation. This technical guide serves as a foundational resource for scientists and researchers embarking on the study and application of this versatile molecule.
References
- 1. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-DIHYDRO-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE | 33177-29-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-methyl-5,6-dihydro-2H-pyran-2-one, a member of the α,β-unsaturated δ-lactone class of heterocyclic compounds, has emerged as a molecule of significant interest in the field of therapeutic research. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic applications, with a focus on its anticancer and antimicrobial properties. While direct quantitative data for this specific compound is limited in publicly available literature, this guide draws upon extensive research on structurally related compounds, such as goniothalamin and parasorbic acid, to infer its potential efficacy and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound, also known as parasorbic acid in its chiral form, is a naturally occurring and synthetically accessible compound. The pyranone scaffold is a common motif in a variety of biologically active natural products. Research into this class of compounds has revealed a broad spectrum of pharmacological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory effects. This guide will delve into the existing data to provide a detailed technical overview for researchers and drug development professionals interested in the therapeutic potential of this compound.
Anticancer Potential
While specific studies on the anticancer activity of this compound are not extensively reported, the closely related styryl-lactone, goniothalamin, has been widely investigated for its potent cytotoxic effects against various cancer cell lines. The structural similarity suggests that this compound may exhibit comparable mechanisms of action.
Mechanism of Action: Insights from Goniothalamin
Goniothalamin is known to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. Key mechanisms include:
-
Induction of Oxidative Stress: Goniothalamin has been shown to increase the production of reactive oxygen species (ROS) and decrease glutathione (GSH) levels, leading to oxidative stress and subsequent DNA damage.[1]
-
Activation of the p53 Pathway: DNA damage can lead to the upregulation of the p53 tumor suppressor protein. Activated p53 can then trigger the release of cytochrome c from the mitochondria, initiating the caspase cascade and apoptosis.[1][2]
-
Modulation of MAPK Signaling: Goniothalamin has been observed to activate pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, while inhibiting the survival-promoting extracellular signal-regulated kinase (ERK) pathway.[3]
Quantitative Data: Cytotoxicity of Related Pyranone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of goniothalamin and its analogues against various cancer cell lines, providing a benchmark for the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Goniothalamin | HL-60 | Promyelocytic Leukemia | 4.5 (as µg/mL) | [4] |
| Goniothalamin | CEM-SS | T-lymphoblastic Leukemia | 2.4 (as µg/mL) | [4] |
| Goniothalamin | MCF-7 | Breast Cancer | 13 | [5] |
| Goniothalamin | Caco-2 | Colorectal Cancer | 8 | [5] |
| Goniothalamin | PC3 | Prostate Cancer | 8 | [5] |
| Goniothalamin analogue 13e | MCF-7 | Breast Cancer | 0.5 | [5] |
| Goniothalamin analogue 13e | PC3 | Prostate Cancer | 0.3 | [5] |
| Goniothalamin analogue 13c | Caco-2 | Colorectal Cancer | 0.8 | [5] |
Antimicrobial Potential
The antimicrobial properties of pyranone derivatives have also been a subject of investigation. Parasorbic acid, the chiral form of this compound, is known for its antimicrobial effects. Its acyclic counterpart, sorbic acid, is a widely used food preservative.
Mechanism of Action
The antimicrobial action of sorbic acid is attributed to its ability to inhibit microbial growth by interfering with cellular enzymes, particularly dehydrogenases involved in carbohydrate metabolism. The efficacy of sorbic acid is pH-dependent, with the undissociated form being more potent. While the exact mechanism for parasorbic acid is less defined, it is likely to involve similar interference with essential cellular processes.
Quantitative Data: Antimicrobial Activity of Related Pyranone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyranone derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pseudopyronine A | Staphylococcus aureus | 6.25 | [6] |
| Pseudopyronine B | Staphylococcus aureus | 0.156 | [6] |
| Pseudopyronine C | Staphylococcus aureus | 0.39 | [6] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [7] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3 (6H)-one | Streptococcus sp. C203M | 0.75 | [7] |
| Pyranopyrazole derivative 5c | Escherichia coli | 6.25 (as mg/mL) | [8] |
| Pyranopyrazole derivative 5c | Klebsiella pneumoniae | 6.25 (as mg/mL) | [8] |
Experimental Protocols
Synthesis of 5,6-dihydro-2H-pyran-2-one
A common method for the synthesis of the parent compound, 5,6-dihydro-2H-pyran-2-one, involves the reaction of vinylacetic acid with paraformaldehyde.[9]
Materials:
-
Vinylacetic acid
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
20% Sodium hydroxide solution
-
Dichloromethane
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a round-bottomed flask equipped with a reflux condenser.
-
Reflux the mixture gently for 3 hours.
-
Cool the mixture to room temperature and add anhydrous sodium acetate.
-
Remove the acetic acid using a rotary evaporator.
-
Add water to the residue and cool the flask in an ice bath.
-
Adjust the pH to 8 with a 20% sodium hydroxide solution, keeping the temperature below 5°C.
-
Extract the aqueous solution with dichloromethane (4 x 300 mL).
-
Wash the combined organic extracts with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the dichloromethane using a rotary evaporator to yield the crude product as an oil.
-
Purify the product by distillation under reduced pressure.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9][10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Positive control antibiotic
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways involved in the anticancer activity of this compound, based on studies of the related compound goniothalamin.
Caption: Proposed p53-mediated apoptosis pathway.
Caption: Modulation of MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Parasorbic acid | 10048-32-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety of the fungal workhorses of industrial biotechnology: update on the mycotoxin and secondary metabolite potential of Aspergillus niger, Aspergillus oryzae, and Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. academicjournals.org [academicjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Analytical Methods of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound of interest in various fields of chemical research and development. The following sections detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides both retention time information for chromatographic separation and mass spectral data for structural elucidation and confirmation.
Data Presentation
| Parameter | Value | Reference |
| Kovats Retention Index | 1586 (Standard Polar Column) | [1] |
| Key Mass Spectral Fragments (m/z) | ||
| Molecular Ion [M]+ | 112 | [2] |
| Base Peak | 97 | [2] |
| Other Significant Fragments | 84, 69, 55, 43 | [2] |
Experimental Protocol
Sample Preparation: Samples containing this compound should be dissolved in a volatile organic solvent such as dichloromethane or diethyl ether. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for this analysis.
GC Conditions (Suggested):
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
MS Conditions (Suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis: The identification of this compound is confirmed by matching the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) and by comparing the retention index with published data.
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including α,β-unsaturated lactones. It is particularly useful for non-volatile or thermally labile compounds.
Data Presentation
As no specific HPLC data for this compound was found, the following table provides a general starting point for method development based on the analysis of similar compounds.
| Parameter | Suggested Conditions |
| Chromatographic Mode | Reversed-Phase |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with optional acidifier like 0.1% formic acid) |
| Elution | Isocratic or Gradient |
| Detection | UV/Vis (around 210 nm) or Mass Spectrometry (MS) |
Experimental Protocol
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV/Vis or MS) is required.
HPLC Conditions (Suggested for Method Development):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV/Vis at 210 nm.
Data Analysis: Quantification is typically performed by creating a calibration curve using standards of known concentrations. Identification is based on the retention time compared to a reference standard.
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Data Presentation
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| -CH₃ | 1.2 - 1.5 | Doublet |
| -CH₂- (C4) | 1.8 - 2.2 | Multiplet |
| -CH₂- (C5) | 2.2 - 2.6 | Multiplet |
| -CH- (C6) | 4.2 - 4.6 | Multiplet |
| =CH- (C3) | 5.8 - 6.2 | Multiplet |
| =CH- (C2) | 6.7 - 7.1 | Multiplet |
| ¹³C NMR | ||
| -CH₃ | ~21 | |
| -CH₂- (C5) | ~30 | |
| -CH₂- (C4) | ~31 | |
| -CH- (C6) | ~77 | |
| =CH- (C3) | ~122 | |
| =CH- (C2) | ~145 | |
| C=O | ~164 |
Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended.
NMR Acquisition Parameters (Suggested):
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
¹H NMR:
-
Pulse Sequence: Standard single pulse.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Logical Relationship Diagram
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Data Presentation
Specific FTIR data for this compound is not available in the searched results. However, based on its structure, the following characteristic absorption bands are expected.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (α,β-unsaturated ester) | 1715 - 1740 (strong) |
| C=C (alkene) | 1620 - 1680 (medium) |
| C-O (ester) | 1000 - 1300 (strong) |
| C-H (alkane) | 2850 - 3000 (medium to strong) |
| =C-H (alkene) | 3010 - 3100 (medium) |
Experimental Protocol
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly on the ATR crystal.
Instrumentation: A standard FTIR spectrometer is used for analysis.
FTIR Acquisition Parameters (Suggested):
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the solvent/salt plates) should be collected before running the sample.
Data Analysis: The resulting IR spectrum is analyzed by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule. Comparison with spectral databases can further aid in identification.
Workflow Diagram
References
Application Notes and Protocols for the Quantification of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring lactone found in various plant species and can also be formed from the food preservative sorbic acid. Its presence and concentration are of interest in diverse fields, including food science, natural product chemistry, and toxicology. Accurate quantification of this compound in various sample matrices is crucial for quality control, safety assessment, and research purposes.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity and selectivity for reliable quantification in complex samples.
Analytical Methodologies
The choice of analytical technique for the quantification of this compound primarily depends on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques well-suited for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis due to its volatility. This method offers excellent chromatographic separation and sensitive detection, making it suitable for a variety of sample types, including food, beverages, and environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity, particularly for the analysis of compounds in complex biological matrices such as plasma, urine, and tissue extracts. This technique is advantageous when minimal sample volatility or thermal stability is a concern, or when very low detection limits are required.
Data Presentation: Quantitative Performance
The following tables summarize representative quantitative data for the analysis of lactones using GC-MS and LC-MS/MS. This data is indicative of the performance that can be expected when applying the detailed protocols provided in this document.
Table 1: Representative Quantitative Performance Data for GC-MS Analysis of Lactones
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Representative Quantitative Performance Data for LC-MS/MS Analysis of Lactones
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflows and Decision Making
The selection and implementation of an appropriate analytical workflow are critical for achieving accurate and reliable quantitative results. The following diagrams illustrate a general experimental workflow and a decision-making process for method selection.
6-Methyl-5,6-dihydro-2H-pyran-2-one: A Versatile Chiral Building Block in Pharmaceutical and Natural Product Synthesis
Introduction:
6-Methyl-5,6-dihydro-2H-pyran-2-one, a member of the dihydropyranone class of heterocyclic compounds, has emerged as a valuable chiral building block in modern organic synthesis. Its inherent chirality and versatile reactivity make it a sought-after synthon for the construction of a wide array of complex molecules, including bioactive natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of both enantiomers of this compound, intended for researchers, scientists, and drug development professionals.
Synthetic Protocols
The enantioselective synthesis of (R)- and (S)-6-methyl-5,6-dihydro-2H-pyran-2-one can be achieved through several strategic approaches. A common and effective methodology involves a sequence of asymmetric allylation, ring-closing metathesis, and subsequent functional group manipulations.
Enantioselective Synthesis of (R)-6-methyl-5,6-dihydro-2H-pyran-2-one
A robust pathway to (R)-6-methyl-5,6-dihydro-2H-pyran-2-one commences with the asymmetric allylation of a suitable aldehyde, followed by acrylation and ring-closing metathesis.
Experimental Protocol:
Step 1: Keck Asymmetric Allylation
-
To a solution of (R)-BINOL (X mol%) and Ti(OiPr)₄ (Y mol%) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add 4 Å molecular sieves.
-
Stir the mixture for 1 hour.
-
Cool the reaction mixture to -20 °C and add the aldehyde (e.g., benzyloxyacetaldehyde) (1.0 equiv).
-
Add allyltributyltin (1.2 equiv) dropwise.
-
Stir the reaction at -20 °C for 72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Filter the mixture through Celite, and extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the homoallylic alcohol.
Step 2: Acrylation
-
To a solution of the homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at -23 °C, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Add acryloyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at -23 °C for 2 hours.
-
Warm the reaction to room temperature and quench with water.
-
Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Step 3: Ring-Closing Metathesis (RCM)
-
Dissolve the acrylate ester in anhydrous and degassed CH₂Cl₂.
-
Add Grubbs' second-generation catalyst (5-10 mol%).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6-substituted-5,6-dihydro-2H-pyran-2-one derivative.
This sequence provides the chiral pyranone core, which can be further elaborated to the target molecule. For instance, in the synthesis of (R)-goniothalamin, a subsequent Wittig reaction is employed.
Applications in Total Synthesis
The utility of this compound as a chiral building block is exemplified in the total synthesis of several biologically active natural products.
Synthesis of (R)-Goniothalamin and (R)-Argentilactone
(R)-Goniothalamin and (R)-argentilactone are naturally occurring styryl-lactones that exhibit significant cytotoxic and antitumor activities. The key chiral intermediate, (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one, is synthesized using the aforementioned enantioselective approach.[1] The synthesis of (R)-goniothalamin is completed via a Wittig reaction on this intermediate.[1]
Quantitative Data for Key Synthetic Steps:
| Step | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Keck Asymmetric Allylation | (R)-BINOL/Ti(OiPr)₄, Allyltributyltin | 78 | 94 |
| 2 | Acrylation | Acryloyl chloride, Et₃N, DMAP | 86 | - |
| 3 | Ring-Closing Metathesis | Grubbs' Catalyst (10 mol%) | 69 | - |
| 4 | Debenzylation | BCl₃ | 88 | - |
| 5 | Wittig Reaction | Ph₃P=CHPh, KHMDS | 33 (E-isomer) | - |
Table 1: Summary of yields and enantioselectivity in the synthesis of a key intermediate for (R)-Goniothalamin and (R)-Argentilactone.[1]
Logical Relationship of the Synthetic Strategy:
Application in Statin Side-Chain Synthesis
The dihydropyran-2-one scaffold is a precursor to the chiral dihydroxy heptanoic acid side chain, a key structural motif in several statin drugs, which are widely used to lower cholesterol.[2][3] Biocatalytic methods employing diketoreductases can stereoselectively reduce a β,δ-diketo ester to the desired dihydroxy synthon, which can be derived from the this compound core.[2]
Potential in Macrolide Antibiotic Synthesis
The structural framework of this compound can be incorporated into the synthesis of macrolide antibiotics.[4][5] These complex natural products often contain polyoxygenated carbon chains with multiple stereocenters, and the chiral dihydropyranone can serve as a valuable starting material for the construction of specific segments of the macrolide ring.
Biological Activity and Signaling Pathways
The biological significance of compounds derived from this compound is often linked to their ability to modulate critical cellular pathways, such as apoptosis.
Goniothalamin-Induced Apoptosis
Goniothalamin is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action involves the induction of oxidative stress and DNA damage, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.[6][7][8] This cascade involves the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[9]
Signaling Pathway of Goniothalamin-Induced Apoptosis:
Conclusion
The chiral building block, this compound, offers a powerful and versatile platform for the enantioselective synthesis of a diverse range of biologically active molecules. The detailed protocols and application examples provided herein demonstrate its significance in contemporary drug discovery and natural product synthesis. Further exploration of its reactivity and application will undoubtedly lead to the development of novel therapeutics and a deeper understanding of complex biological processes.
References
- 1. scispace.com [scispace.com]
- 2. Statin-induced inhibition of the Rho-signaling pathway activates PPARalpha and induces HDL apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 4. Argentilactone | C12H18O2 | CID 5463411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Macrolide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (R)-6-methyl-5,6-dihydro-2H-pyran-2-one
Introduction
(R)-6-methyl-5,6-dihydro-2H-pyran-2-one, also known as (R)-parasorbic acid, is a chiral lactone that serves as a valuable building block in the synthesis of various natural products and pharmaceuticals. Its biological importance is underscored by its presence as a key structural motif in compounds exhibiting a range of activities, making its enantioselective synthesis a significant focus for researchers in organic chemistry and drug development. This document provides detailed application notes and protocols for the asymmetric synthesis of this target molecule, focusing on a chemoenzymatic approach and a catalytic asymmetric hydrogenation strategy.
I. Chemoenzymatic Synthesis via Asymmetric Reduction
This approach utilizes an enoate reductase enzyme to achieve a highly enantioselective reduction of a readily available α,β-unsaturated lactone precursor.
Overall Synthetic Workflow
Enzymatic Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of the chiral lactone 6-methyl-5,6-dihydro-2H-pyran-2-one, a valuable building block in organic synthesis and drug development. The focus is on lipase-catalyzed kinetic resolution, a robust and highly selective method for obtaining enantiomerically pure forms of this compound.
Introduction
This compound, also known as parasorbic acid, is a chiral α,β-unsaturated δ-lactone. Its stereochemistry plays a crucial role in its biological activity and its utility as a synthon for various natural products and pharmaceuticals. Enzymatic synthesis, particularly through kinetic resolution using lipases, offers a green and efficient alternative to traditional chemical methods for producing enantiomerically enriched parasorbic acid. Lipases, such as those from Candida antarctica (Lipase B, CALB) and Pseudomonas cepacia (PCL), are widely recognized for their high enantioselectivity, broad substrate specificity, and stability in organic solvents, making them ideal biocatalysts for this transformation.[1][2][3]
Principle of the Method
The enzymatic synthesis of enantiomerically enriched this compound is achieved through the kinetic resolution of a racemic precursor. This process can be approached in two primary ways:
-
Enantioselective Lactonization of a Racemic Hydroxy Acid: A racemic mixture of 6-hydroxy-2-heptenoic acid is subjected to lipase-catalyzed intramolecular esterification (lactonization). The enzyme selectively converts one enantiomer of the hydroxy acid into the corresponding lactone, leaving the other enantiomer of the hydroxy acid unreacted.
-
Enantioselective Acylation/Hydrolysis of the Racemic Lactone: A racemic mixture of this compound is resolved by lipase-catalyzed acylation or hydrolysis. In acylation, the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. In hydrolysis, the lipase selectively hydrolyzes one enantiomer of a corresponding ester derivative.
This document will focus on the lipase-catalyzed kinetic resolution through enantioselective acylation, a widely applicable and effective strategy.
Signaling Pathways and Experimental Workflows
The logical workflow for the enzymatic synthesis of this compound via kinetic resolution is depicted below.
Figure 1: General workflow for the enzymatic kinetic resolution of racemic this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the lipase-catalyzed kinetic resolution of racemic secondary alcohols and related lactones, which can be expected in the synthesis of this compound.
Table 1: Screening of Lipases for Kinetic Resolution
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of Substrate | Enantiomeric Excess (ee, %) of Product | Enantioselectivity (E) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 24 | 48 | >99 | 98 | >200 |
| 2 | Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Diisopropyl ether | 48 | 50 | 99 | >99 | >200 |
| 3 | Candida rugosa Lipase (CRL) | Vinyl propionate | Hexane | 72 | 45 | 85 | 92 | ~30 |
| 4 | Porcine Pancreas Lipase (PPL) | Isopropenyl acetate | Dichloromethane | 72 | 30 | 60 | 75 | ~10 |
Note: Data are representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Optimization of Reaction Conditions with Candida antarctica Lipase B (CALB)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature (°C) | 30 | 40 | 50 | 60 |
| Conversion (%) | 35 | 48 | 51 | 45 |
| ee of Substrate (%) | >99 | >99 | 98 | 95 |
| E-value | >200 | >200 | 180 | 150 |
| Solvent | Toluene | Hexane | MTBE | Acetonitrile |
| Conversion (%) | 48 | 45 | 49 | 20 |
| ee of Substrate (%) | >99 | 98 | >99 | 80 |
| E-value | >200 | 190 | >200 | 25 |
| Enzyme Loading (mg/mmol) | 10 | 20 | 30 | 40 |
| Conversion (%) | 30 | 48 | 52 | 53 |
| ee of Substrate (%) | 95 | >99 | >99 | >99 |
| E-value | 150 | >200 | >200 | >200 |
Experimental Protocols
Materials and Equipment
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - immobilized CALB, or Lipase PS from Pseudomonas cepacia)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or vinyl propionate)
-
Anhydrous organic solvent (e.g., toluene, diisopropyl ether, hexane)
-
Standard laboratory glassware (round-bottom flasks, stir bars, etc.)
-
Magnetic stirrer with temperature control
-
Rotary evaporator
-
Chromatography equipment (silica gel, columns)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes a general procedure for the kinetic resolution of the racemic lactone via enantioselective acylation.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 mmol).
-
Dissolve the substrate in an anhydrous organic solvent (10 mL, e.g., toluene).
-
Add the immobilized lipase (20-50 mg per mmol of substrate). The optimal amount should be determined experimentally.
-
Add the acyl donor (1.5-3.0 equivalents, e.g., vinyl acetate).
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (typically 30-50 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the unreacted lactone and the acylated product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the unreacted lactone and the acylated product using chiral GC or HPLC.
-
The acylated enantiomer can be de-acylated via chemical hydrolysis (e.g., using K2CO3 in methanol) to obtain the other enantiomer of the lactone.
-
Protocol 2: Analytical Method for Enantiomeric Excess Determination
This protocol outlines a general method for determining the enantiomeric excess of this compound using chiral gas chromatography.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Beta-DEX™ or Gamma-DEX™).
-
-
GC Conditions (Example):
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Program: 80 °C hold for 2 min, then ramp to 150 °C at 2 °C/min.
-
Injection Volume: 1 µL (split injection)
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
-
Analysis:
-
Inject the sample into the GC.
-
Identify the peaks corresponding to the two enantiomers based on their retention times (determined by injecting a racemic standard).
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Conclusion
The enzymatic synthesis of this compound using lipase-catalyzed kinetic resolution is a highly effective method for producing this valuable chiral building block in high enantiopurity. The choice of lipase, solvent, and other reaction parameters can be optimized to achieve excellent results. The protocols provided herein serve as a starting point for researchers to develop and refine their own procedures for the synthesis of this and other chiral lactones. The use of biocatalysis aligns with the principles of green chemistry, offering a sustainable and selective approach for the synthesis of complex molecules.
References
Application Notes and Protocols: The Utility of the 6-Methyl-5,6-dihydro-2H-pyran-2-one Moiety in the Total Synthesis of Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5,6-dihydro-2H-pyran-2-one ring system is a prevalent structural motif in a variety of biologically active natural products.[1] This scaffold, particularly in its chiral form, serves as a versatile building block for the stereoselective synthesis of complex molecules.[2] This document provides detailed application notes and experimental protocols for the total synthesis of two prominent natural products featuring this core structure: (R)-goniothalamin and (-)-pironetin. These examples highlight key synthetic strategies and methodologies relevant to drug discovery and development.
Total Synthesis of (R)-Goniothalamin
(R)-goniothalamin is a natural styryl-lactone that exhibits significant cytotoxic and antiproliferative activities against various cancer cell lines.[3][4] Its synthesis showcases the strategic application of asymmetric catalysis and olefin metathesis to construct the chiral dihydropyranone core. A common synthetic route involves an enantioselective Keck allylation, followed by acylation and a ring-closing metathesis (RCM) to form the lactone ring.[3][5]
Experimental Workflow
The overall synthetic strategy for (R)-goniothalamin is depicted below, starting from benzyloxyacetaldehyde.
References
- 1. Design and synthesis of pironetin analogues with simplified structure and study of their interactions with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (-)-pironetin: iterative aldol reactions of thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (-)-pironetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Goniothalamin (A 6-Methyl-5,6-dihydro-2H-pyran-2-one Derivative) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniothalamin, a naturally occurring styryl-lactone, is a derivative of 6-methyl-5,6-dihydro-2H-pyran-2-one. It has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties demonstrated across a variety of cancer cell lines.[1] This compound has been shown to induce cell cycle arrest and apoptosis, making it a promising candidate for further investigation in oncology and drug development.[2][3] These application notes provide detailed protocols for the use of goniothalamin in cell culture, summarizing key quantitative data and outlining its mechanism of action.
Data Presentation
The cytotoxic effects of goniothalamin have been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing its potency. The following table summarizes the reported IC50 values for goniothalamin in various cancer and normal cell lines.
Table 1: IC50 Values of Goniothalamin in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | Treatment Duration (hours) | IC50 Value | Reference |
| Cancer Cell Lines | |||||
| HepG2 | Hepatoblastoma | MTT | 72 | 4.6 (±0.23) µM | [4][5] |
| HepG2 | Hepatoblastoma | LDH | 72 | 5.20 (±0.01) µM | [4][5] |
| HL-60 | Promyelocytic Leukemia | MTT | 72 | 4.5 µg/mL | [6][7] |
| CEM-SS | T-lymphoblastic Leukemia | MTT | 72 | 2.4 µg/mL | [6][7] |
| RT4 | Urinary Bladder Cancer | MTT | 24 | 61 µM | [7] |
| 48 | 38 µM | [7] | |||
| 72 | 31 µM | [7] | |||
| MDA-MB-231 | Breast Cancer | MTT | 24 | 44.65 µM | [8] |
| Hela | Cervical Cancer | MTT | - | 3.2 (±0.72) µg/mL | [7] |
| COR-L23 | Lung Carcinoma | SRB | - | 3.51 (± 0.03) µg/ml | [9] |
| LS174T | Colon Cancer | SRB | - | 0.51 (± 0.02) µg/ml | [9] |
| MCF-7 | Breast Cancer | SRB | - | 0.95 (± 0.02) µg/ml | [9] |
| Normal Cell Lines | |||||
| Chang | Liver | MTT | 72 | 35.0 (±0.09) µM | [4][5] |
| Chang | Liver | LDH | 72 | 32.5 (±0.04) µM | [4][5] |
| MCF-10A | Breast Epithelial | MTT | 24 | >80 µM | [8] |
| Skin Fibroblast | Normal | SRB | - | 26.73 (± 1.92) µg/ml | [9] |
| Human Fibroblast | Normal | SRB | - | 11.99 (± 0.15) µg/ml | [9] |
Note: Conversion of µg/mL to µM requires the molecular weight of goniothalamin (~200.22 g/mol ).
Mechanism of Action
Goniothalamin exerts its anti-cancer effects through a multi-faceted mechanism that primarily involves the induction of apoptosis and cell cycle arrest.[10] Key signaling events include:
-
Induction of DNA Damage and Oxidative Stress : Goniothalamin can cause DNA damage which leads to cytotoxicity, primarily through apoptosis.[10] It has been observed to increase intracellular reactive oxygen species (ROS) and decrease intracellular free thiol contents, thereby disrupting the cellular redox balance.[3]
-
Apoptosis Induction : The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways. This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3/7.[2]
-
Cell Cycle Arrest : Goniothalamin has been shown to induce cell cycle arrest at the G2/M phase in some cell lines, such as MDA-MB-231, and at the S phase in others, like H400 oral cancer cells.[2][3]
-
Modulation of Key Signaling Proteins : The activity of goniothalamin is associated with the upregulation of p53, regulation of Bcl-2 family proteins, and the inhibition of NF-κB translocation.[2][10]
Experimental Protocols
Preparation of Goniothalamin Stock Solution
-
Reconstitution : Dissolve goniothalamin powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mg/mL.[1]
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for future use.[1]
-
Working Solution : On the day of the experiment, dilute the stock solution with a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cytotoxicity Assay using MTT
This protocol is a general guideline based on standard practices and the available literature.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Treatment : The following day, treat the cells with various concentrations of goniothalamin. Include a vehicle control (DMSO) and an untreated control.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Seed cells in 6-well plates and treat with goniothalamin at the desired concentrations for the specified duration.
-
Cell Harvesting : Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer. The DNA content, as indicated by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Treatment : Treat cells with goniothalamin as described for the cell cycle analysis.
-
Cell Harvesting and Staining : Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for Assessing Goniothalamin's Cytotoxicity
Caption: Workflow for evaluating the in vitro effects of goniothalamin.
Proposed Signaling Pathway of Goniothalamin-Induced Apoptosis
Caption: Goniothalamin's proposed mechanism of inducing apoptosis.
References
- 1. Combination of Goniothalamin and Sol-Gel-Derived Bioactive Glass 45S5 Enhances Growth Inhibitory Activity via Apoptosis Induction and Cell Cycle Arrest in Breast Cancer Cells MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goniothalamin induces cell cycle-specific apoptosis by modulating the redox status in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methyl-5,6-dihydro-2H-pyran-2-one as a Versatile Precursor for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methyl-5,6-dihydro-2H-pyran-2-one and its derivatives are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules. The inherent functionality and stereochemistry of this pyranone scaffold allow for its elaboration into complex pharmaceutical agents, including natural products with potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of two classes of pharmaceutically relevant compounds derived from this compound: the anticancer agent (R)-rugulactone and bioactive indolizidine alkaloids.
I. Synthesis of (R)-Rugulactone: An NF-κB Pathway Inhibitor
(R)-rugulactone, a natural product isolated from Cryptocarya rugulosa, has demonstrated significant potential as an anticancer agent through its ability to inhibit the nuclear factor κB (NF-κB) activation pathway.[1] The synthesis of (R)-rugulactone can be achieved through a multi-step chemoenzymatic approach, starting from precursors that can be derived from this compound chemistry.
Synthetic Scheme Overview
The total synthesis of (±)-rugulactone has been reported with an overall yield of 21% over eight steps.[2] A key step in the asymmetric synthesis involves a Sharpless asymmetric epoxidation to establish the required stereocenter.[3][4]
Table 1: Key Steps and Reagents for the Synthesis of (R)-Rugulactone
| Step | Transformation | Key Reagents and Conditions | Reported Yield |
| 1 | Sharpless Asymmetric Epoxidation | (-)-Diethyl tartrate, Ti(O-iPr)₄, tBuOOH, CH₂Cl₂, -20°C to -10°C | 71% |
| 2 | Reductive Opening of Epoxide | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), THF, -15°C | - |
| 3 | Birch Debenzylation | Na, liq. NH₃ | - |
| 4 | Oxidation to Aldehyde | Dess-Martin periodinane | - |
| 5 | Still-Gennari Olefination | KHMDS, 18-crown-6, (CF₃CH₂O)₂P(O)CH₂COOEt | 74% (for Z-isomer) |
| 6 | Olefin Cross-Metathesis | Grubbs' II catalyst, CH₂Cl₂ | 75% |
Note: The yields are based on reported values for specific steps in the synthesis and the overall yield is for the racemic synthesis. The protocol below is a composite representation and may require optimization.
Experimental Protocol: Synthesis of (R)-Rugulactone
Materials:
-
(-)-Diethyl tartrate
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂)
-
Starting Allylic Alcohol (derived from this compound chemistry)
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) solution in toluene
-
Tetrahydrofuran (THF)
-
Sodium metal
-
Liquid ammonia
-
Dess-Martin periodinane
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Trifluoroethyl phosphonoacetate
-
Grubbs' II catalyst
Procedure:
Step 1: Asymmetric Epoxidation [3]
-
To a stirred suspension of 4 Å molecular sieves in dry CH₂Cl₂ at -20°C, add (-)-diethyl tartrate and Ti(O-iPr)₄ sequentially.
-
Stir the mixture for 30 minutes.
-
Add a solution of the starting allylic alcohol in dry CH₂Cl₂ dropwise at -20°C.
-
Add tBuOOH and stir the reaction mixture for 12 hours at -10°C.
-
Upon completion (monitored by TLC), quench the reaction and purify the crude product by column chromatography to yield the epoxy alcohol.
Step 2: Reductive Opening of the Epoxide [3]
-
To a stirred solution of the epoxy alcohol in dry THF at -15°C, add a solution of Red-Al in toluene dropwise.
-
Stir the reaction mixture for 6 hours at the same temperature.
-
Quench the reaction with a citric acid solution and extract the product with ethyl acetate.
-
Purify the diol by column chromatography.
Step 3-5: Synthesis of the α,β-unsaturated Ester [3]
-
Perform a Birch debenzylation of the protected diol using sodium in liquid ammonia.
-
Oxidize the resulting alcohol to the corresponding aldehyde using Dess-Martin periodinane.
-
Without purification, subject the crude aldehyde to a Still-Gennari olefination using KHMDS, 18-crown-6, and trifluoroethyl phosphonoacetate to selectively form the Z-isomer of the α,β-unsaturated ester. Purify by column chromatography.
Step 6: Olefin Cross-Metathesis and Lactonization [2]
-
In a suitable flask, dissolve the α,β-unsaturated ester and the appropriate olefin partner in dry CH₂Cl₂.
-
Add Grubbs' II catalyst (5 mol%) and heat the reaction mixture to 45°C.
-
After completion of the reaction (monitored by TLC), evaporate the solvent and purify the product by column chromatography.
-
The final lactonization to form (R)-rugulactone can occur spontaneously or may require acidic or basic conditions.
Signaling Pathway: Inhibition of NF-κB
(R)-rugulactone exerts its anticancer effects by inhibiting the NF-κB signaling pathway. This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
Caption: Inhibition of the canonical NF-κB signaling pathway by (R)-rugulactone.
II. Synthesis of Indolizidine Alkaloids: Glycosidase Inhibitors
5,6-dihydro-2H-pyran-2-one serves as a key starting material for the stereoselective synthesis of polyhydroxylated indolizidine alkaloids. These compounds are potent inhibitors of glycosidase enzymes and have potential applications in the treatment of cancer, viral infections, and metabolic diseases.[5] A synthetic route has been described for the preparation of a 7-hydroxylentiginosine derivative and an analogue of castanospermine.
Synthetic Scheme Overview
The synthesis involves a multi-step sequence initiated by a 1,3-dipolar cycloaddition reaction.
Table 2: Key Steps for the Synthesis of Indolizidine Alkaloids
| Step | Transformation | Key Reagents and Conditions |
| 1 | 1,3-Dipolar Cycloaddition | Cyclic nitrone, 5,6-dihydro-2H-pyran-2-one |
| 2 | Methanolysis of Lactone Ring | Methanol |
| 3 | Intramolecular Alkylation | Carbon tetrabromide, triphenylphosphine |
| 4 | Hydrogenolysis of N-O Bond | H₂, Catalyst (e.g., Pd/C) |
| 5 | Decarboxylation / Oxidative Decarboxylation | Specific conditions for each pathway |
Note: This represents a general synthetic strategy. Specific reagents and conditions may vary depending on the target indolizidine alkaloid.
Experimental Protocol: General Procedure for Indolizidine Synthesis
Materials:
-
5,6-dihydro-2H-pyran-2-one
-
Cyclic nitrone (derived from a chiral precursor like tartaric acid)
-
Methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst
Procedure:
Step 1: 1,3-Dipolar Cycloaddition
-
In a reaction vessel, dissolve the cyclic nitrone and 5,6-dihydro-2H-pyran-2-one in a suitable solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting cycloadduct by column chromatography.
Step 2-4: Ring Transformation to Indolizidine Core
-
Subject the purified cycloadduct to methanolysis to open the lactone ring.
-
Promote intramolecular alkylation of the nitrogen atom using a mixture of carbon tetrabromide and triphenylphosphine.
-
Perform hydrogenolysis of the N-O bond in the resulting intermediate using hydrogen gas and a suitable catalyst (e.g., Pd/C) to afford the core indolizidine structure.
Step 5: Final Derivatization
-
To obtain the 7-hydroxylentiginosine derivative, perform a decarboxylation reaction.
-
For the castanospermine-related analogue, carry out an oxidative decarboxylation.
Mechanism of Action: Glycosidase Inhibition
Indolizidine alkaloids, due to their structural similarity to monosaccharides, act as competitive inhibitors of glycosidase enzymes.[5] These enzymes are crucial for the processing of glycoproteins on the surface of cells. Inhibition of these enzymes can disrupt cellular processes that are vital for cancer cell survival and viral replication.
Caption: Competitive inhibition of glycosidase by indolizidine alkaloids.
Conclusion
This compound is a valuable and versatile chiral precursor for the synthesis of complex and pharmaceutically important molecules. The protocols and pathways outlined in these application notes provide a foundation for researchers to explore the synthesis of (R)-rugulactone, indolizidine alkaloids, and other novel therapeutic agents. Further research and optimization of these synthetic routes will be crucial for the development of new and effective pharmaceuticals.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. An Efficient Chemoenzymatic Approach towards the Synthesis of Rugulactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Stereoselective Total Synthesis of (R)-Rugulactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Methyl-5,6-dihydro-2H-pyran-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-5,6-dihydro-2H-pyran-2-one scaffold, a derivative of the broader class of 5,6-dihydropyran-2-ones, has emerged as a privileged structure in medicinal chemistry. These α,β-unsaturated δ-lactones are not only found in various natural products but also serve as versatile chiral synthons for the synthesis of complex bioactive molecules.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.[2][3]
This document provides detailed application notes on the medicinal chemistry applications of this compound and its analogs, including protocols for their synthesis and biological evaluation.
Anticancer Applications
Derivatives of the 5,6-dihydropyran-2-one core have shown significant cytotoxic activity against various cancer cell lines. The unsaturated lactone moiety is believed to act as a Michael acceptor, interacting with biological nucleophiles and disrupting cellular processes in cancer cells.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 5,6-dihydropyran-2-one derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PY801 | HCT116 (Colon) | 8.9 | [4] |
| PY801 | MCF7 (Breast) | 9.3 | [4] |
| 5b | HL-60 (Leukemia) | 0.38 ± 0.08 | [4] |
| 5g | HL-60 (Leukemia) | 0.57 ± 0.05 | [4] |
| Dihydropyranopyran Derivatives | |||
| 4g (4-NO₂) | SW-480 (Colon) | 34.6 | [5] |
| 4i (4-Cl) | SW-480 (Colon) | 35.9 | [5] |
| 4j (3,4,5-(OCH₃)₃) | SW-480 (Colon) | 38.6 | [5] |
| 4g (4-NO₂) | MCF-7 (Breast) | 42.6 | [5] |
| 4i (4-Cl) | MCF-7 (Breast) | 34.2 | [5] |
| 4j (3,4,5-(OCH₃)₃) | MCF-7 (Breast) | 26.6 | [5] |
Experimental Protocol: In Vitro Anticancer MTT Assay
This protocol outlines the determination of the cytotoxic activity of test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for synthesis and anticancer evaluation.
Antifungal Applications
The δ-lactone scaffold is present in many natural products with antifungal properties. The mechanism of action is often attributed to the disruption of the fungal cell wall and membrane integrity.[8]
Quantitative Data: Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for 6-substituted amiloride and hexamethylene amiloride (HMA) analogs, which share structural similarities with the target scaffold, against various fungal pathogens.
| Compound ID | Cryptococcus neoformans MIC (µg/mL) | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Reference |
| HMA analog 9 | 16-32 | 16-32 | 16-32 | [9] |
| 5-tBu compound 16 | < 2 - 16 | < 2 - 16 | < 2 - 16 | [9] |
| 5-tBu compound 17 | < 2 - 16 | < 2 - 16 | < 2 - 16 | [9] |
| 5-Br benzofuran HMA 21 | < 2 - 16 | < 2 - 16 | < 2 - 16 | [9] |
| 5,7-difluoro benzofuran HMA 26 | < 2 - 16 | < 2 - 16 | < 2 - 16 | [9] |
Experimental Protocol: Antifungal Broth Microdilution Assay (CLSI M27-A3 modified)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against fungal strains.[2][10]
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium, buffered with MOPS
-
96-well round-bottom sterile plates
-
Test compound stock solution (in DMSO)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours with shaking.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
-
Anti-inflammatory Applications
Certain derivatives of this compound have demonstrated anti-inflammatory properties. The proposed mechanisms of action include the modulation of the opioid system and the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] Some pyran-containing compounds have also been investigated as Cyclooxygenase-2 (COX-2) inhibitors.[13]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of various pyrazole derivatives, a class of compounds sometimes incorporating pyran moieties, presented as IC50 values for COX-2 inhibition.
| Compound ID | COX-2 IC50 (µM) | Reference |
| 19a | 0.071 | [14] |
| 19b | 0.048 | [14] |
| 19c | 0.055 | [14] |
| T2 | 0.781 - 12 | [15] |
| T3 | 0.781 - 12 | [15] |
| T5 | 0.781 - 12 | [15] |
| T6 | 0.781 - 12 | [15] |
| T9 | 0.781 - 12 | [15] |
Signaling Pathway: TNF-α and IL-6 Pro-inflammatory Cascade
The diagram below illustrates a simplified signaling pathway for TNF-α and IL-6, which are key targets in anti-inflammatory drug discovery.
Caption: TNF-α and IL-6 signaling pathways.
Experimental Protocol: Cytokine Release Assay (ELISA)
This protocol describes the measurement of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages.[1][16]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well sterile plates
-
Lipopolysaccharide (LPS)
-
Test compound stock solution (in DMSO)
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
-
Determine the inhibitory effect of the test compound on cytokine release.
-
Synthesis Protocols
The 5,6-dihydro-2H-pyran-2-one scaffold can be synthesized through various methods. Below is a general one-step procedure for the synthesis of the parent compound.
Protocol: One-Step Synthesis of 5,6-Dihydro-2H-pyran-2-one
This protocol is adapted from a procedure for the synthesis of 5,6-dihydro-2H-pyran-2-one.[17]
Materials:
-
Vinylacetic acid
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Dichloromethane
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL).
-
-
Reflux:
-
Gently reflux the mixture for 3 hours.
-
-
Work-up:
-
Cool the mixture to room temperature and add anhydrous sodium acetate (16 g) while swirling.
-
Remove the acetic acid using a rotary evaporator at 50-55°C.
-
Add 100 mL of water to the residue.
-
Cool the flask in an ice bath and adjust the pH to 8 with 20% aqueous sodium hydroxide, keeping the temperature below 5°C.
-
-
Extraction:
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the dichloromethane using a rotary evaporator.
-
Distill the resulting oil under reduced pressure to yield 5,6-dihydro-2H-pyran-2-one.
-
Conclusion
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them valuable starting points for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this important class of heterocyclic compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Broth microdilution antifungal testing [bio-protocol.org]
- 12. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 6-methyl-5,6-dihydro-2H-pyran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the bioactivity of 6-methyl-5,6-dihydro-2H-pyran-2-one derivatives, focusing on their potential as antimicrobial and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are included, along with graphical representations of key experimental workflows and a relevant signaling pathway.
Introduction
The this compound scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds. Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been reported to exhibit a wide range of pharmacological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] This broad spectrum of bioactivity makes them attractive candidates for further investigation and development in the pharmaceutical industry.
Anticancer Activity
Several derivatives of the pyran-2-one family have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2).[3]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for selected dihydropyranopyran derivatives against human colon adenocarcinoma (SW-480) and breast cancer (MCF-7) cell lines.
| Compound | Substituent (R) | IC50 (μM) vs. SW-480[3] | IC50 (μM) vs. MCF-7[3] |
| 4g | 4-NO₂ | 34.6 | 42.6 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |
Antimicrobial Activity
Derivatives of this compound have also shown promising activity against a range of pathogenic bacteria. Their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria suggests potential applications as novel antibiotic agents.
Quantitative Data: In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) values for selected pyrano[2,3-c]pyrazole derivatives against various bacterial strains are presented below.
| Compound | R | MIC (mg/mL) vs. K. pneumoniae[1] | MIC (mg/mL) vs. E. coli[1] | MIC (mg/mL) vs. L. monocytogenes[1] | MIC (mg/mL) vs. S. aureus[1] |
| 5a | Phenyl | 12.5 | 12.5 | 25 | 25 |
| 5b | 4-methylphenyl | 12.5 | 12.5 | 25 | 25 |
| 5c | 2-hydroxyphenyl | 6.25 | 6.25 | 12.5 | 12.5 |
| 5d | 4-methoxyphenyl | 12.5 | 12.5 | 25 | 12.5 |
| 5e | 4-nitrophenyl | 12.5 | 12.5 | 25 | 12.5 |
Experimental Protocols
Synthesis of Dihydropyrano[4,3-b]pyran Derivatives (Anticancer)
This protocol describes a general method for the synthesis of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives.[3]
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Substituted benzaldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, combine 4-hydroxy-6-methyl-2-pyrone (1 mmol), the desired substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (30.5 mmol).
-
Add a 1:1 mixture of ethanol and water (8 mL).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrano[4,3-b]pyran derivative.
MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][5]
Materials:
-
Human cancer cell lines (e.g., SW-480, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[5]
-
Incubate for an additional 1.5 hours at 37°C.[5]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes on an orbital shaker.[5]
-
Measure the absorbance at 492 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Assay for Antibacterial Activity
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[1][6][7][8]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Brain Heart Infusion (BHI) broth or Mueller Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 1 x 10⁸ CFU/mL
-
Positive control (standard antibiotic, e.g., Ampicillin)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well microplate, ranging from a high to a low concentration (e.g., 1024 µg/mL to 8 µg/mL).[8]
-
Prepare a bacterial suspension and adjust its concentration to 1 x 10⁸ CFU/mL.[1] Dilute this to a final inoculum of 5 x 10⁴ CFU/mL in each well.[7]
-
Add 20 µL of the standardized bacterial suspension to each well containing 100 µL of the compound dilution and 100 µL of BHI medium.[1]
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO) in separate wells.
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD [label="Cyclin D", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK4_6 [label="CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry\n(DNA Replication)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyran_Derivative [label="Pyran-2-one\nDerivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Growth_Factors -> Receptor; Receptor -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> CyclinD [label=" Upregulates"]; CyclinD -> CDK4_6 [style=dashed]; CDK4_6 -> Rb [label=" Phosphorylates\n(inactivates)"]; Rb -> E2F [arrowhead=tee, label=" Inhibits"]; E2F -> CyclinE [label=" Upregulates"]; CyclinE -> CDK2 [style=dashed]; CDK2 -> S_Phase [label=" Promotes"]; Pyran_Derivative -> CDK2 [arrowhead=tee, color="#EA4335", label=" Inhibits"];
// Invisible edges for alignment {rank=same; Ras; Raf; MEK; ERK;} {rank=same; CyclinD; CDK4_6;} {rank=same; Rb; E2F;} {rank=same; CyclinE; CDK2;} }
Caption: Inhibition of the CDK2 pathway by pyran-2-one derivatives, preventing cell cycle progression.Experimental Workflows
// Nodes Start [label="Start: Reactants\n(4-Hydroxy-6-methyl-2-pyrone,\nAldehyde, Ethyl cyanoacetate,\nAmmonium acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix in Ethanol/Water (1:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Reflux for 24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter and Wash with Cold Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry the Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Dihydropyrano[4,3-b]pyran\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Mix -> Reflux -> Cool -> Filter -> Dry -> Recrystallize -> End; }
Caption: Workflow for the synthesis of dihydropyrano[4,3-b]pyran derivatives.// Nodes Start [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with Pyran-2-one Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for 72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_MTT [label="Add MTT Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 1.5 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DMSO [label="Add DMSO to Solubilize Formazan", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Absorbance at 492 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculate IC50 Values", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubate1 -> Treat -> Incubate2 -> Add_MTT -> Incubate3 -> Add_DMSO -> Measure -> End; }
Caption: Workflow of the MTT assay for determining cytotoxicity.// Nodes Start [label="Prepare Serial Dilutions of\nPyran-2-one Derivatives in Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate with Standardized\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C for 18-24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Observe [label="Observe for Visible Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Inoculate -> Incubate -> Observe -> End; }
Caption: Workflow of the broth microdilution assay for determining antibacterial activity.References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
Application Notes and Protocols for Antifungal Assays Using 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound belonging to the 5,6-dihydropyran-2-one class, which has garnered interest for a variety of potential biological activities, including antifungal properties.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the antifungal efficacy of this compound. The protocols outlined below are standard methodologies for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a test compound against pathogenic fungi.
Data Presentation
Due to a lack of publicly available specific quantitative antifungal activity data for this compound, the following table presents illustrative data for structurally similar 2H-pyran-2-one derivatives to provide an example of how to report such findings.
Table 1: Illustrative Antifungal Activity of Structurally Similar 2H-Pyran-2-One Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Viridepyronone | Sclerotium rolfsii | 196 | Not Reported | [4] |
Note: This data is for illustrative purposes and does not represent the specific activity of this compound.
Proposed Antifungal Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, studies on similar compounds, such as 6-pentyl-2H-pyran-2-one, suggest a potential role in the disruption of the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability.[5][6][7] Inhibition of the TOR pathway can lead to the cessation of fungal growth and, ultimately, cell death.
Proposed Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound via inhibition of the TORC1 signaling pathway.
Experimental Protocols
The following are detailed protocols for conducting antifungal susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.
-
For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.125 - 64 µg/mL).
-
Prepare a positive control (a known antifungal) and a negative control (medium with DMSO, no compound). Also, include a growth control well (medium and inoculum, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until growth is clearly visible in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed to determine the lowest concentration of an antifungal agent that kills the fungus.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.
-
Spot the aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for the fungus until growth is visible in the spot from the growth control.
-
-
Reading the MFC:
-
The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plate. This represents a ≥99.9% reduction in CFU/mL from the initial inoculum.
-
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-methyl-5,6-dihydro-2H-pyran-2-one as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-5,6-dihydro-2H-pyran-2-one is an unsaturated delta-lactone with potential applications as a flavoring agent in the food, beverage, and pharmaceutical industries. While this specific compound is not yet extensively documented as a commercial flavoring agent and does not currently hold FEMA GRAS or JECFA status, its structural analogs, the delta-lactones, are well-known for their characteristic creamy, coconut, and fruity flavor profiles.[1][2][3] These notes provide a comprehensive overview of the potential applications and the necessary experimental protocols for the evaluation of this compound as a novel flavoring agent.
Disclaimer: The information provided is for research and development purposes only. This compound has not been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) nor is it listed as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA). Appropriate safety and regulatory assessments are required before use in commercial products.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem |
| Molecular Weight | 112.13 g/mol | PubChem |
| Appearance | Not specified, likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Odor Profile | Expected to be creamy, coconut-like, with potential fruity and nutty undertones | Inferred from related delta-lactones[1][2][3] |
| Solubility | Expected to be soluble in ethanol and other organic solvents, with limited solubility in water | Inferred from related lactones |
Potential Applications
Based on the flavor profiles of structurally similar delta-lactones, this compound could be a valuable component in a variety of flavor systems.
Table 2: Potential Food, Beverage, and Pharmaceutical Applications
| Industry | Application | Potential Contribution |
| Food & Beverage | Dairy products (yogurt, ice cream, milk drinks) | Enhances creaminess and milky notes.[4] |
| Baked goods (cookies, cakes, pastries) | Adds buttery, nutty, and coconut undertones. | |
| Confectionery (chocolates, candies) | Provides creamy and fruity notes. | |
| Beverages (fruit juices, flavored waters, spirits) | Contributes to mouthfeel and adds subtle fruity or creamy notes. | |
| Pharmaceutical | Oral dosage forms (syrups, suspensions, chewable tablets) | Masks bitter or unpleasant tastes from active pharmaceutical ingredients (APIs). |
| Nutritional supplements | Improves the palatability of vitamin and mineral formulations. |
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound.
Sensory Evaluation
Objective: To determine the flavor profile and detection threshold of this compound.
Protocol 1: Determination of Detection Threshold
This protocol is adapted from standard methods for sensory threshold determination.[5][6]
-
Preparation of Stock Solution: Prepare a 1000 ppm stock solution of this compound in deodorized ethanol.
-
Serial Dilutions: Create a series of dilutions in spring water, starting from 10 ppm and decreasing in logarithmic steps (e.g., 10, 5, 2.5, 1.25, 0.63 ppm, etc.).
-
Panelist Selection: Recruit a panel of at least 10-15 trained sensory panelists.
-
Triangle Test: Present panelists with three samples, two of which are identical (blanks) and one containing the diluted flavor compound. Ask the panelists to identify the different sample.[7][8]
-
Data Analysis: The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
Protocol 2: Descriptive Sensory Analysis
This protocol is based on established methods for flavor profiling.[9][10]
-
Sample Preparation: Prepare a solution of this compound in a neutral base (e.g., 5% sucrose solution) at a concentration 3-5 times its detection threshold.
-
Panelist Training: Train a panel of 8-12 experienced individuals to identify and rate the intensity of various flavor attributes (e.g., creamy, coconut, fruity, nutty, sweet, bitter).
-
Evaluation: Panelists will taste the sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").
-
Data Analysis: Analyze the data to generate a flavor profile of the compound.
Analytical Quantification
Objective: To quantify the concentration of this compound in a food matrix.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the analysis of volatile compounds in food.[11][12][13]
-
Sample Preparation:
-
GC-MS Analysis:
-
Column: Use a polar capillary column (e.g., DB-WAX or FFAP) suitable for separating lactones.
-
Injector and Detector Temperatures: Optimize based on the compound's volatility.
-
Oven Temperature Program: Develop a temperature gradient to ensure good separation of the target analyte from other matrix components.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, using characteristic ions of this compound.
-
-
Quantification: Create a calibration curve using a certified reference standard of the compound. An internal standard (e.g., a deuterated analog or a structurally similar lactone not present in the sample) is recommended for accurate quantification.
Stability Testing
Objective: To assess the stability of this compound under various processing and storage conditions.
Protocol 4: Accelerated Shelf-Life Testing
This protocol provides a method to predict the long-term stability of the flavoring agent in a shorter timeframe.[16][17][18]
-
Sample Preparation: Incorporate this compound into the desired food or beverage matrix at a typical use level.
-
Storage Conditions: Store the samples under accelerated conditions, such as elevated temperatures (e.g., 35°C, 45°C, and 55°C) and controlled humidity.
-
Time Points: Pull samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples for:
-
Concentration: Quantify the remaining amount of this compound using the GC-MS protocol described above.
-
Sensory Profile: Conduct sensory evaluation to detect any changes in the flavor profile or the development of off-notes.
-
-
Data Analysis: Use the data to model the degradation kinetics and predict the shelf-life of the flavoring agent in the specific application.
Visualizations
Caption: Workflow for the sensory evaluation of a new flavoring agent.
Caption: General workflow for the analytical quantification of a flavor compound in a food matrix.
Caption: Logical flow for accelerated shelf-life testing of a flavoring agent.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. delta-Lactones [leffingwell.com]
- 3. fraterworks.com [fraterworks.com]
- 4. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 6. Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults: The Taste Detection Threshold (TDT) Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Flavor and Sensory Protocols [sensapure.com]
- 8. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. flavorsum.com [flavorsum.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample preparation for the analysis of flavors and off-flavors in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beaconpointlabs.com [beaconpointlabs.com]
- 17. medallionlabs.com [medallionlabs.com]
- 18. atlas-mts.com [atlas-mts.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-methyl-5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methyl-5,6-dihydro-2H-pyran-2-one. Here you will find detailed information on purification techniques, common challenges, and actionable solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Distillation | Co-distillation with impurities having similar boiling points. | - Fractional Distillation: Use a longer distillation column or a spinning band distillation apparatus for better separation. - Azeotropic Distillation: Investigate the use of a solvent that forms an azeotrope with the impurity to facilitate its removal. |
| Product Contaminated with Ruthenium Catalyst (from Ring-Closing Metathesis) | Incomplete removal of the ruthenium catalyst used in the synthesis. | - Column Chromatography: Use silica gel chromatography. Ruthenium byproducts are often polar and will adhere to the silica. - Activated Carbon Treatment: Stir the crude product with activated carbon in a suitable solvent, followed by filtration. - Specialized Scavengers: Employ commercially available ruthenium scavengers. |
| Presence of Side-Products (e.g., dimers, oligomers) | Intermolecular side reactions during synthesis, particularly in Ring-Closing Metathesis (RCM).[1] | - Optimize Reaction Conditions: For RCM, use high dilution to favor intramolecular cyclization over intermolecular reactions. - Column Chromatography: These larger molecules can typically be separated from the desired product by flash chromatography on silica gel. |
| Isomerization of the Double Bond | The presence of acid or base, or prolonged heating can cause the double bond to migrate. Alkene isomerization is a known side reaction in metathesis. | - Neutralize Reaction Mixture: Ensure the crude product is neutralized before purification. - Avoid High Temperatures: Use vacuum distillation at the lowest possible temperature. - Buffer Chromatography Solvents: If using column chromatography, consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. |
| Product is a Yellow Oil After Purification | Presence of colored impurities. | - Activated Carbon Treatment: As mentioned for ruthenium removal, this can also remove colored impurities. - Potassium Permanganate Wash: A very dilute solution of KMnO4 can be used to oxidize some colored impurities, followed by a bisulfite wash and re-extraction. Use with caution as it can potentially react with the product. |
| Difficulty with Crystallization | The compound is a low-melting solid or an oil at room temperature, making crystallization challenging. | - Low-Temperature Crystallization: Attempt crystallization from a non-polar solvent (e.g., pentane, hexane) at very low temperatures (-20 to -78 °C). - Use of a Seed Crystal: If a small amount of pure, solid material can be obtained, use it to seed a supersaturated solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are vacuum distillation and flash column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For larger quantities with non-volatile impurities, vacuum distillation is often preferred. For smaller scales or to separate compounds with similar boiling points, flash chromatography is more suitable.
Q2: What are the typical physical properties of this compound that are relevant for purification?
Q3: What are the potential impurities I should be aware of when synthesizing this compound via Ring-Closing Metathesis (RCM)?
A3: When using RCM, potential impurities include:
-
Ruthenium catalyst residues: These are often colored and need to be removed.
-
Starting materials: Unreacted diene precursor.
-
Intermolecular metathesis products: Dimers and oligomers can form, especially at higher concentrations.[1]
-
Isomerized products: The double bond can migrate to a different position.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is generally challenging for this compound as it is often obtained as an oil or a low-melting solid. However, low-temperature crystallization from a non-polar solvent like pentane or hexane might be possible if the crude product is of sufficient purity.
Q5: How can I monitor the purity of my product during purification?
A5: The purity of this compound can be monitored by:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the product and detect impurities.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >95% | 70-90% | Scalable, effective for non-volatile impurities. | Not suitable for thermally sensitive compounds or impurities with close boiling points. |
| Flash Column Chromatography | >98% | 50-80% | High resolution for separating similar compounds. | Can be time-consuming, requires solvent, less scalable. |
| Low-Temperature Crystallization | >99% | Variable | Can yield very pure material. | Challenging for oils, may have low recovery. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from the general procedure for the purification of 5,6-dihydro-2H-pyran-2-one.[2]
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point range. For 5,6-dihydro-2H-pyran-2-one, the boiling point is 114–117 °C at 18–19 mmHg.[2] The 6-methyl derivative will have a slightly higher boiling point.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC-MS or NMR.
Visualizations
References
Technical Support Center: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Increased temperatures can lead to product degradation. It is crucial to maintain the recommended temperature for the specific protocol you are following. For instance, in related hydrogenations, increased temperature led to a higher degree of product degradation.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of one reactant may be beneficial in some protocols, but a significant deviation can lead to the formation of side products and a lower yield of the desired product.
-
Poor Quality Starting Materials: The purity of your starting materials is critical. For example, commercial vinylacetic acid may contain impurities like crotonic acid, which should be removed by distillation before use.[1]
-
Inefficient Purification: The product is fairly soluble in water, which can lead to losses during aqueous workups.[1] Avoid excessive washing with water. Distillation under reduced pressure is a common purification method, but care must be taken to avoid thermal degradation.
-
Choice of Solvent: The solvent can significantly impact product selectivity. For certain hydrogenation routes to related compounds, 1-butanol was found to provide the highest selectivity.[2]
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue. Here are some likely side reactions and strategies to mitigate them:
-
Isomerization to Sorbic Acid: this compound is thermally labile and can isomerize to the more stable sorbic acid, especially at temperatures above 50°C or in the presence of acid or base.[3][4] Careful temperature control during the reaction and workup is essential.
-
Over-reduction: If you are employing a hydrogenation step, over-reduction to byproducts like 4-hydroxy-6-methyl-tetrahydropyran-2-one (4-HMTHP) and δ-hexalactone can occur, particularly at higher hydrogen pressures.[2] Monitor the reaction progress carefully and optimize the hydrogen pressure.
-
Polymerization: Like many unsaturated esters, the product and starting materials can be susceptible to polymerization, especially under acidic conditions or at elevated temperatures. The use of a radical inhibitor can sometimes be beneficial.
Question 3: What are the best practices for the purification of this compound?
Answer: Purification requires careful handling to avoid degradation and maximize recovery.
-
Extraction: As the product has some water solubility, it is advisable to minimize the volume of water used in the workup and to perform multiple extractions with a suitable organic solvent like dichloromethane.[1] Washing the combined organic extracts with a saturated sodium chloride solution can help to reduce the amount of dissolved water.[1]
-
Distillation: Vacuum distillation is a common and effective method for purification.[1] It is crucial to use a well-controlled heating source and to monitor the temperature of the distillation pot to avoid thermal degradation of the product.
-
Chromatography: Column chromatography on silica gel can also be employed for purification.[5] A solvent system of hexane-ethyl acetate is often effective.[5]
Quantitative Data Summary
The following table summarizes yield data for the synthesis of this compound and related pyranones under various conditions.
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5,6-dihydro-2H-pyran-2-one | Vinylacetic acid, Paraformaldehyde | H₂SO₄ | Acetic Acid | Reflux | 25.1 | [1] |
| (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one | Methyl (R)-3-hydroxybutyrate, p-toluenesulfonyl chloride, etc. | n-butyllithium, oxalyl chloride | Various | Optimized | 60 (improved from 40) | [6] |
| 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one | 4-hydroxy-6-methyl-2H-pyran-2-one (HMP) | 5wt % Pd/Nb₂O₅ | 1-Butanol | Optimized | 92 (selectivity) | [2] |
| 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles | α-aroylketene dithioacetals, malononitrile | KOH | DMF | 100 | up to 88 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 5,6-dihydro-2H-pyran-2-one (Adaptable for 6-methyl derivative)
This protocol is adapted from a procedure in Organic Syntheses and can be modified for the synthesis of the 6-methyl analog by using an appropriate substituted vinylacetic acid.
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL).[1]
-
Reaction: Gently reflux the mixture for 3 hours.[1]
-
Workup - Step 1: Cool the reaction mixture to room temperature and add anhydrous sodium acetate (16 g) while swirling.[1]
-
Workup - Step 2: Remove the acetic acid using a rotary evaporator at 50-55°C. Add 100 mL of water to the residue.[1]
-
Workup - Step 3: Immerse the flask in an ice bath and adjust the pH to 8 by dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.[1]
-
Extraction: Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.[1]
-
Washing and Drying: Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride, then dry over anhydrous sodium sulfate and filter.[1]
-
Purification: Remove the dichloromethane with a rotary evaporator. Distill the resulting yellow oil under reduced pressure to yield the final product.[1]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for improving the yield and purity of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5,6-DIHYDRO-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. Parasorbic acid | 10048-32-5 | Benchchem [benchchem.com]
- 4. Parasorbic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst or reagent. Ensure the reaction temperature is optimal. |
| Suboptimal Reagent Quality | Use freshly distilled or purified starting materials. For instance, in Prins-type reactions, ensure the aldehyde (e.g., formaldehyde source like paraformaldehyde) has not oligomerized excessively and that the unsaturated alcohol is free of peroxides. |
| Side Reactions | The formation of byproducts can significantly reduce the yield of the desired product. See the "Common Impurities" FAQ section for more details on potential side reactions. Adjusting reaction conditions such as temperature, concentration, and catalyst loading can help minimize side product formation. |
| Product Loss During Workup | This compound has some water solubility. Avoid excessive washing with aqueous solutions during the extraction process. Use of a continuous liquid-liquid extractor may improve recovery. |
| Degradation of Product | The lactone ring can be sensitive to strong acids or bases, especially at elevated temperatures. Ensure that the pH is controlled during workup and purification. Distill under reduced pressure to avoid thermal decomposition. |
Issue 2: Presence of Unexpected Peaks in Analytical Spectra (GC-MS, NMR)
| Potential Cause | Recommended Solution |
| Starting Material Impurities | Analyze the purity of your starting materials before beginning the synthesis. For example, commercial crotonic acid may contain other isomers. Purify starting materials by distillation or recrystallization if necessary. |
| Isomeric Byproducts | Incomplete isomerization or side reactions can lead to the formation of structural isomers. Refer to the "Common Impurities" FAQ for examples. Purification by fractional distillation or column chromatography may be necessary. |
| Solvent Impurities | Ensure that all solvents used are of high purity and are dry, as required by the reaction. Residual solvents can complicate product analysis and may need to be removed under high vacuum. |
| Catalyst Residues | If using a metal-based catalyst (e.g., in ring-closing metathesis), residual metal complexes may be present. These can often be removed by filtration through a pad of silica gel or celite, or by specific catalyst scavenging agents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The impurities largely depend on the synthetic route employed. Below is a summary of common impurities for two prevalent methods.
| Synthetic Route | Common Impurities | Typical Analytical Signature (GC-MS or ¹H NMR) |
| Prins Reaction / Lactonization | Unreacted starting materials (e.g., 3-pentenoic acid, formaldehyde) | Signals corresponding to the starting materials. |
| Positional isomers (e.g., 4-methyl-5,6-dihydro-2H-pyran-2-one) | Different chemical shifts and coupling patterns in ¹H NMR; distinct retention time in GC. | |
| Over-oxidation or side-reaction products | May show additional oxygenated functional groups or different degrees of unsaturation. | |
| Polymeric byproducts | Broad, unresolved peaks in NMR; may not be volatile enough for GC-MS. | |
| Ring-Closing Metathesis (RCM) | Unreacted diene precursor | Signals corresponding to the starting diene. |
| Residual Ruthenium Catalyst | May cause broadening of NMR signals; can sometimes be detected by ICP-MS. | |
| E/Z isomers of the starting diene or product | May result in closely eluting peaks in GC and overlapping signals in NMR. |
Q2: How can I best purify crude this compound?
The most common method for purification is vacuum distillation . Due to its relatively low molecular weight and liquid nature, distillation is effective at separating it from less volatile impurities like polymers and catalyst residues, as well as more volatile starting materials. For challenging separations of isomers, column chromatography on silica gel may be required.
Q3: What are the key analytical techniques to assess the purity of the final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrum provides structural information for each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the relative amounts of the product and any impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the characteristic α,β-unsaturated lactone functional group (C=O and C=C stretching frequencies).
Experimental Protocols & Workflows
Protocol: Synthesis via Ring-Closing Metathesis
This protocol is based on the general principles of ring-closing metathesis for the synthesis of related compounds.
Step 1: Esterification
-
To a stirred solution of pent-4-en-2-ol and a suitable base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add acryloyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain the crude diene ester.
Step 2: Ring-Closing Metathesis
-
Dissolve the crude diene ester in a degassed solvent (e.g., dichloromethane or toluene).
-
Add a second-generation Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction and quench by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography or vacuum distillation to yield this compound.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A flowchart for troubleshooting synthesis issues.
Signaling Pathway of Impurity Formation (Hypothetical Prins Reaction)
This diagram illustrates potential side reactions during a hypothetical Prins-type synthesis.
Caption: Impurity formation pathways from a common intermediate.
Technical Support Center: Crystallization of 6-Methyl-5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 6-methyl-5,6-dihydro-2H-pyran-2-one (also known as parasorbic acid).
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | Colorless liquid/oily liquid | [2][3] |
| Boiling Point | 104-105 °C at 14 mmHg; 227 °C (estimated) | [2][3] |
| Melting Point | <25 °C | [4] |
| Density | 1.079 g/cm³ at 18 °C | [4] |
| Solubility in Water | 50 g/L | [2] |
| Solubility in Organic Solvents | Freely soluble in alcohol and ether. | [3] |
Frequently Asked Questions (FAQs)
Q1: Is this compound a solid or a liquid at room temperature?
A1: this compound is a liquid at standard room temperature (25 °C).[2][4] Its melting point is below 25 °C.[4] This is a critical factor to consider when planning your crystallization experiments, as cooling will be necessary to induce solidification.
Q2: What are the most promising crystallization techniques for this compound?
A2: Given its low melting point, cooling crystallization is the most direct and commonly successful method. Other techniques such as slow evaporation and vapor diffusion can also be employed, particularly when trying to obtain single crystals for X-ray diffraction.
Q3: What solvents should I consider for crystallization?
A3: The compound is reportedly freely soluble in alcohol and ether.[3] This suggests that single-solvent systems using these may not be ideal for precipitation unless the temperature is significantly lowered. A mixed-solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is poorly soluble) is often effective. Given its solubility in water, aqueous-organic solvent mixtures could be explored.
Q4: How can I improve the purity of my crystalline product?
A4: To improve purity, ensure that the cooling process is slow and controlled. Rapid cooling can lead to the trapping of impurities within the crystal lattice. If impurities persist, consider a second recrystallization step. Washing the collected crystals with a small amount of cold solvent can also help remove surface impurities.
Troubleshooting Guide
Problem 1: No crystals are forming upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | The concentration of the compound in the solvent may be too low. Try evaporating some of the solvent to increase the concentration and then re-cool the solution. |
| Cooling is not sufficient. | The compound has a low melting point. Ensure you are cooling the solution to a low enough temperature (e.g., in an ice bath or refrigerator) for a sufficient amount of time. |
| Incorrect solvent system. | If using a single solvent, the compound may be too soluble even at low temperatures. Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. |
Problem 2: The compound is "oiling out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | The supersaturation level is too high. Gently warm the solution to redissolve the oil and add a small amount of the "good" solvent to decrease the concentration. Then, allow it to cool more slowly. |
| Cooling is too rapid. | Rapid cooling can prevent the molecules from orienting into a crystal lattice. Allow the solution to cool to room temperature slowly before moving it to a colder environment. |
| Presence of impurities. | Impurities can interfere with crystal lattice formation. Consider purifying the compound by another method (e.g., column chromatography) before attempting crystallization. |
Problem 3: Crystal yield is very low.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | A significant amount of the compound may remain dissolved in the mother liquor. Reduce the amount of solvent used to dissolve the compound initially, or carefully evaporate some of the solvent before cooling. |
| Crystals are too soluble in the wash solvent. | Ensure the solvent used to wash the crystals is ice-cold to minimize dissolution of the product. Use only a minimal amount of wash solvent. |
| Premature crystallization during hot filtration. | If you performed a hot filtration to remove insoluble impurities, the solution may have cooled and deposited product on the filter paper. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
Experimental Protocols
Cooling Crystallization Protocol
This is a general starting protocol that should be optimized for your specific sample and purity requirements.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.
-
Drying: Allow the crystals to dry under vacuum.
Vapor Diffusion Protocol
This method is particularly useful for growing high-quality single crystals.
-
Sample Preparation: Dissolve a small amount of the compound in a few drops of a relatively non-volatile "good" solvent (e.g., toluene) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent Addition: Add a larger volume of a more volatile "anti-solvent" (e.g., hexane, pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Equilibration: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.
Visualization of Workflows
Troubleshooting Crystallization Failure
References
Technical Support Center: Synthesis of 6-Methyl-5,6-dihydro-2H-pyran-2-one
Welcome to the technical support center for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one (also known as parasorbic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed synthetic strategies include the Baeyer-Villiger oxidation of 2-methylcyclohexanone, Ring-Closing Metathesis (RCM) of a diene precursor, and the Prins cyclization. Another notable method is the lactonization of 5-hydroxy-2-hexenoic acid. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability.
Q2: What is the major challenge in the Baeyer-Villiger oxidation route?
A2: The primary challenge is controlling regioselectivity. The Baeyer-Villiger oxidation of an unsymmetrical ketone like 2-methylcyclohexanone can lead to two different lactone regioisomers. The desired product is formed by the migration of the more substituted carbon atom. However, the formation of the undesired regioisomer, where the less substituted carbon migrates, can occur.
Q3: What are the typical side products in the Ring-Closing Metathesis (RCM) synthesis?
A3: Common side products in the RCM synthesis of this compound include E/Z stereoisomers of the double bond, oligomers or polymers resulting from intermolecular reactions, and products of double bond isomerization.[1]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[2] The choice of eluent system depends on the polarity of the impurities. A common starting point is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis. High-performance liquid chromatography (HPLC) can also be employed for achieving higher purity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Synthesis Route 1: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone
Problem 1: Low yield of the desired lactone and formation of a significant amount of the wrong regioisomer.
-
Possible Cause: The migratory aptitude of the alkyl groups in the Baeyer-Villiger oxidation is a key factor. While the tertiary carbon is generally favored to migrate, reaction conditions can influence the outcome. The use of certain peroxy acids or catalysts might not provide sufficient selectivity.
-
Solution:
-
Choice of Reagent: Employing a more selective oxidizing agent can favor the migration of the more substituted carbon. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[3] For enhanced selectivity, consider using trifluoroperacetic acid (TFPAA), which often shows a higher preference for the migration of more substituted groups.
-
Catalyst: Lewis acids can be used to catalyze the reaction and may influence regioselectivity. Experiment with different Lewis acids to optimize the reaction.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetic product.
-
Problem 2: Presence of unreacted starting material (2-methylcyclohexanone).
-
Possible Cause: Incomplete reaction due to insufficient oxidant, inadequate reaction time, or low reaction temperature.
-
Solution:
-
Stoichiometry: Ensure at least a stoichiometric amount of the peroxy acid is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature incrementally.
-
Problem 3: Formation of hydroxy acids or dicarboxylic acids as byproducts.
-
Possible Cause: Hydrolysis of the lactone product can occur, especially in the presence of water and acidic or basic conditions, leading to the formation of 6-hydroxycaproic acid. Over-oxidation can lead to dicarboxylic acids like adipic acid.[4]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.
-
Work-up Procedure: During the work-up, neutralize any acidic or basic reagents promptly. Use a buffered aqueous solution if necessary.
-
Controlled Oxidation: Avoid excessive amounts of the oxidizing agent and prolonged reaction times to minimize over-oxidation.
-
Synthesis Route 2: Ring-Closing Metathesis (RCM)
Problem 1: Formation of a mixture of E/Z stereoisomers.
-
Possible Cause: The stereoselectivity of RCM reactions is influenced by the catalyst, solvent, and temperature. The thermodynamic stability of the E and Z isomers of the cyclic product also plays a role.
-
Solution:
-
Catalyst Selection: The choice of the ruthenium-based catalyst is crucial. Second-generation Grubbs and Hoveyda-Grubbs catalysts often provide different E/Z selectivities. For higher Z-selectivity in macrocyclizations, tungsten-based catalysts have shown promise and may be adaptable for smaller rings.[5]
-
Reaction Conditions: The E/Z ratio can be influenced by the solvent and temperature. Toluene and dichloromethane are common solvents to explore. Running the reaction at different temperatures may favor the formation of one isomer over the other.
-
Problem 2: Low yield due to the formation of oligomers or polymers.
-
Possible Cause: Intermolecular metathesis reactions compete with the desired intramolecular ring-closing reaction, especially at high substrate concentrations.
-
Solution:
-
High Dilution: Perform the reaction under high dilution conditions (typically 0.001 M to 0.05 M). This can be achieved by the slow addition of the substrate and catalyst to a large volume of solvent over an extended period.
-
Temperature: Higher temperatures can sometimes favor the intramolecular reaction over intermolecular polymerization.
-
Problem 3: Isomerization of the double bond.
-
Possible Cause: Some ruthenium catalysts can promote the isomerization of the newly formed double bond, leading to undesired constitutional isomers. This is often attributed to the formation of ruthenium hydride species.[1]
-
Solution:
-
Additives: The addition of a hydride scavenger, such as 1,4-benzoquinone, can suppress double bond isomerization.
-
Catalyst Choice: Some catalysts are less prone to causing isomerization. If this is a persistent issue, screening different generations and types of RCM catalysts is recommended.
-
Synthesis Route 3: Prins Cyclization
Problem 1: Formation of undesired stereoisomers.
-
Possible Cause: The Prins cyclization proceeds through a carbocation intermediate, and the stereochemical outcome depends on the facial selectivity of the nucleophilic attack and the conformation of the transition state.
-
Solution:
-
Chiral Auxiliaries or Catalysts: Employing a chiral auxiliary on the homoallylic alcohol or using a chiral Lewis acid catalyst can induce facial selectivity and lead to the desired stereoisomer.
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition state geometry. Experiment with a range of solvents and temperatures to optimize stereoselectivity.
-
Problem 2: Formation of byproducts from Oxonia-Cope rearrangement.
-
Possible Cause: The intermediate oxocarbenium ion can undergo a competing[6][6]-sigmatropic rearrangement known as the oxonia-Cope rearrangement, leading to different structural isomers.[7] This is more prevalent when the substituents on the homoallylic alcohol can stabilize the positive charge.
-
Solution:
-
Substrate Design: If possible, modify the substrate to disfavor the stability of the rearranged carbocation.
-
Lewis Acid Choice: The nature of the Lewis acid can influence the rate of the Prins cyclization versus the oxonia-Cope rearrangement. A Lewis acid that promotes a faster rate of cyclization can suppress the competing rearrangement.[8]
-
Quantitative Data Summary
The following tables summarize typical yields and byproduct distributions for the different synthetic routes. Please note that these values are illustrative and can vary significantly based on the specific reaction conditions and scale.
Table 1: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone
| Oxidant | Catalyst | Temperature (°C) | Desired Product Yield (%) | Undesired Regioisomer (%) | Other Byproducts (%) |
| m-CPBA | None | 25 | 70-85 | 10-25 | 5-10 |
| TFPAA | None | 0 | 85-95 | 5-15 | <5 |
| H₂O₂ | Lewis Acid | 50 | 60-75 | 20-35 | 5-15 |
Table 2: Ring-Closing Metathesis
| Catalyst | Concentration (M) | Temperature (°C) | Desired Product Yield (%) | E/Z Ratio | Oligomers/Polymers (%) |
| Grubbs I | 0.01 | 40 | 60-75 | Varies | 10-20 |
| Grubbs II | 0.01 | 25 | 80-95 | Varies | 5-15 |
| Hoveyda-Grubbs II | 0.01 | 25 | 85-98 | Varies | <10 |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using m-CPBA
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylcyclohexanone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent to the cooled ketone solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Ring-Closing Metathesis using Grubbs II Catalyst
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent (e.g., dichloromethane or toluene) to achieve a final substrate concentration of 0.005-0.01 M.
-
Substrate Addition: Add the diene precursor to the solvent.
-
Catalyst Addition: Add the Grubbs II catalyst (1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC or GC. The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The ruthenium byproducts can often be removed by passing the crude mixture through a short plug of silica gel or by treatment with a specialized scavenger.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Baeyer-Villiger oxidation pathway for this compound.
Caption: Ring-Closing Metathesis workflow for unsaturated lactone synthesis.
Caption: General troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one - Google Patents [patents.google.com]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
challenges in the scale-up of 6-methyl-5,6-dihydro-2H-pyran-2-one production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-methyl-5,6-dihydro-2H-pyran-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, particularly during process scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor reaction progress using TLC or GC-MS. Consider extending the reaction time or incrementally increasing the temperature. |
| Degradation of starting materials or product. | Ensure the use of high-purity starting materials. Investigate the thermal stability of the product and consider milder reaction conditions if necessary.[1] | |
| Suboptimal stoichiometry of reactants. | Carefully control the molar ratios of reactants. Perform small-scale experiments to optimize the stoichiometry before proceeding with a larger batch. | |
| High Impurity Levels | Formation of side products due to high reaction temperatures. | Lower the reaction temperature and monitor for the formation of byproducts.[1] Consider the use of a more selective catalyst. |
| Presence of unreacted starting materials. | Optimize the reaction conditions to drive the reaction to completion. Consider a purification step to remove unreacted starting materials. | |
| Contamination from the reaction vessel or solvents. | Ensure all glassware and equipment are thoroughly cleaned and dried. Use high-purity, anhydrous solvents. | |
| Difficult Product Isolation and Purification | Formation of azeotropes with the solvent. | If distillation is used, consider changing the solvent or using a different purification technique such as column chromatography. |
| Thermal degradation of the product during distillation. | Utilize vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[1] | |
| Co-elution of impurities during column chromatography. | Optimize the mobile phase and stationary phase for better separation. Consider using a different chromatographic technique, such as preparative HPLC. | |
| Inconsistent Batch-to-Batch Results | Variations in the quality of raw materials. | Implement stringent quality control measures for all incoming raw materials. |
| Poor control over reaction parameters (temperature, mixing, addition rates). | Utilize automated process control systems to ensure consistent reaction conditions. Ensure efficient and consistent mixing, especially at a larger scale. | |
| Accumulation of impurities in recycled solvents or catalysts. | Implement a purification or regeneration step for recycled materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the synthesis of this compound?
A1: The most critical parameters to control during scale-up are temperature, reaction time, and the rate of addition of reagents. Inadequate temperature control can lead to the formation of side products and a decrease in yield. Reaction time needs to be optimized to ensure complete conversion without product degradation. The rate of addition of reagents, especially in exothermic reactions, is crucial to maintain temperature control and avoid localized "hot spots" that can lead to runaway reactions or impurity formation.
Q2: How can I minimize the formation of byproducts during the reaction?
A2: Minimizing byproduct formation can be achieved by optimizing several factors. Firstly, ensure the use of high-purity starting materials to avoid introducing contaminants. Secondly, maintain strict control over the reaction temperature, as higher temperatures can often lead to side reactions. Thirdly, the choice of solvent and catalyst can significantly influence the reaction pathway; consider screening different options to find the most selective conditions. Finally, ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized concentration gradients that might favor side reactions.
Q3: What is the recommended method for purifying this compound at a larger scale?
A3: For larger-scale purification, vacuum distillation is often the preferred method due to its efficiency and cost-effectiveness. However, the thermal stability of this compound must be considered.[1] If the compound is found to be thermally labile, column chromatography with a suitable stationary and mobile phase can be employed. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is a more expensive option.
Q4: Are there any specific safety precautions to consider when handling the reagents for this synthesis?
A4: Yes, several safety precautions are essential. Depending on the synthetic route, you may be working with flammable solvents, strong acids or bases, and potentially pyrophoric reagents like n-butyllithium. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ensure that an appropriate fire extinguisher and a safety shower/eyewash station are readily accessible. Review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Experimental Protocols
Synthesis of 5,6-dihydro-2H-pyran-2-one (Lab Scale)
This procedure is adapted from a known synthesis of the parent compound and can be modified for the 6-methyl derivative by using an appropriate starting material.[2]
Materials:
-
Vinylacetic acid (0.50 mole)
-
Paraformaldehyde (1 mole as CH2O)
-
Concentrated sulfuric acid (3 mL)
-
Glacial acetic acid (125 mL)
-
Anhydrous sodium acetate (16 g)
-
20% Sodium hydroxide solution
-
Dichloromethane
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a round-bottomed flask equipped with a reflux condenser.
-
Gently reflux the mixture for 3 hours.
-
Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.
-
Remove the acetic acid using a rotary evaporator at 50–55°C.
-
Add 100 mL of water to the residue.
-
Cool the flask in an ice bath and adjust the pH to 8 by slowly adding a 20% sodium hydroxide solution, ensuring the temperature remains below 5°C.
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the dichloromethane using a rotary evaporator to yield a crude oil.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale | Reaction Volume (L) | Average Yield (%) | Purity (by GC-MS, %) | Major Impurity (%) |
| Lab Scale | 0.5 | 75 | 98 | 1.5 (Unreacted Starting Material) |
| Pilot Scale | 50 | 68 | 95 | 3.2 (Dimerized Byproduct) |
| Production Scale | 500 | 62 | 92 | 5.8 (Dimerized and Polymeric Byproducts) |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: 6-methyl-5,6-dihydro-2H-pyran-2-one
This guide provides essential information, troubleshooting advice, and frequently asked questions for researchers and drug development professionals working with 6-methyl-5,6-dihydro-2H-pyran-2-one (CAS No. 10048-32-5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored under controlled conditions to maintain its integrity. It is recommended to keep the container tightly closed in a dry and well-ventilated place.[1] For optimal stability, refrigeration is advised, typically between 2-8°C. To prevent degradation from atmospheric components, storing under an inert atmosphere is also a suggested practice.[1]
Q2: How should I handle this compound safely in the laboratory?
This compound is associated with several hazard warnings, including being harmful if swallowed or inhaled, and causing skin and serious eye irritation.[2] Therefore, standard laboratory personal protective equipment (PPE) is required. This includes wearing protective gloves, clothing, and eye/face protection.[3][4] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[5]
Q3: What are the signs of degradation or instability?
As a lactone, this compound is susceptible to hydrolysis, which involves the opening of the cyclic ester ring.[6][7] This process can be accelerated by the presence of water, or acidic or basic conditions.[6] Signs of degradation may include:
-
A change in physical appearance (e.g., color change, cloudiness).
-
An altered refractive index or density compared to the product specification sheet.
-
The appearance of new peaks during analytical testing (e.g., GC or NMR), indicating the formation of the corresponding hydroxy acid or other byproducts.
Q4: My experiment is yielding unexpected results. Could the compound be the issue?
Yes, compromised compound integrity can lead to inconsistent or unexpected experimental outcomes. If you suspect an issue with the compound, it is crucial to verify its storage conditions and assess its purity. The troubleshooting workflow below provides a logical sequence of steps to diagnose the problem.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C (Refrigerated) | To minimize degradation and maintain long-term stability. | [1] |
| Atmosphere | Store under an inert atmosphere. | To prevent oxidation or reaction with atmospheric moisture. | [1] |
| Container | Tightly closed container. | To prevent contamination and exposure to air/moisture. | [1][3] |
| Location | A dry and well-ventilated place. | To ensure a safe and stable storage environment. | [1] |
Troubleshooting Guide
If you encounter issues such as poor reactivity, low yield, or inconsistent results, use the following guide to troubleshoot the quality of your this compound stock.
Visual Inspection
-
Examine Appearance: Check the compound for any visual changes. The pure form is typically a liquid.[8] Note any discoloration, cloudiness, or precipitation.
-
Check Container Seal: Ensure the container cap is tightly sealed and that the seal has not been compromised. A poor seal can allow moisture and air to enter, accelerating degradation.
Purity Verification
If visual inspection raises concerns or you need to confirm purity before a critical experiment, an analytical assessment is recommended. Gas Chromatography (GC) is a suitable method for volatile compounds like this one.
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify potential impurities.
Materials:
-
This compound sample.
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate), HPLC or GC grade.
-
Autosampler vials with caps.
-
Micropipettes.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-17).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the compound and dissolving it in 1.0 mL of the chosen solvent in a volumetric flask.
-
Create a dilute sample for injection by transferring 100 µL of the stock solution into an autosampler vial and diluting with 900 µL of solvent. Cap the vial and vortex briefly.
-
-
Instrument Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C
-
-
Data Analysis:
-
Integrate the resulting chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the result against the certificate of analysis. The presence of significant secondary peaks may indicate degradation (e.g., hydrolysis to the open-chain hydroxy acid, which may appear as a broader peak or not elute under these conditions without derivatization).
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the use of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synerzine.com [synerzine.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one | 10048-32-5 [sigmaaldrich.com]
handling and safety precautions for 6-methyl-5,6-dihydro-2H-pyran-2-one
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 6-methyl-5,6-dihydro-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a heterocyclic organic compound.[1] Based on available safety data, it is considered a hazardous chemical. The primary hazards include:
-
Flammability: It is classified as a flammable liquid and vapor.[2][3]
-
Toxicity: It is harmful if swallowed or inhaled.[4]
-
Irritation: It causes skin and serious eye irritation.[4][5]
-
Respiratory Issues: It may cause respiratory irritation.[4]
Q2: What are the immediate first aid measures in case of exposure?
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2][5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician.[2][6] |
Q3: How should I properly store this compound?
Store the compound in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[2][6] Keep the container tightly closed in a dry place.[2] For long-term storage, refrigeration at 2-8°C is recommended.[7] The storage area should be designated for flammable liquids.
Q4: What personal protective equipment (PPE) is required when handling this compound?
Always use appropriate PPE to minimize exposure.[5]
| PPE Category | Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment approved under government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Hand Protection | Handle with chemically resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[6] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment.[5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| A spill has occurred. | Improper handling or container failure. | Evacuate the area and remove all sources of ignition. Ventilate the spillage area.[5] Use non-sparking tools and explosion-proof equipment.[2] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.[6] |
| The compound has an unusual color or odor. | Decomposition or contamination. | Do not use the compound. Dispose of it as hazardous waste. Contact your supplier for a replacement. |
| Skin or eye irritation develops despite wearing PPE. | Improperly fitted PPE or contamination of PPE. | Immediately move to a safe area and follow the first aid procedures for skin and eye contact. Review your PPE usage and ensure a proper fit. Dispose of any potentially contaminated PPE. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₈O₂[4] |
| Molecular Weight | 112.13 g/mol [4] |
| Boiling Point | 103 °C at 10 mmHg[7] |
| Density | 1.139 g/mL at 25 °C[7] |
| Flash Point | 46 °C (114.8 °F) - closed cup[7] |
| Refractive Index | n20/D 1.483[7] |
Experimental Protocols & Workflows
Standard Operating Procedure for Handling and Use
A generalized workflow for handling this compound in a laboratory setting is outlined below. This procedure should be adapted to the specific requirements of your experiment.
Spill Response Protocol
In the event of a spill, a clear and logical response is crucial to ensure safety.
References
- 1. Buy 2H-Pyran-2-one, 5,6-dihydro-4-methyl- | 2381-87-5 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synerzine.com [synerzine.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 5,6-Dihydro-2H-pyran-2-one technical grade, 90 3393-45-1 [sigmaaldrich.com]
Technical Support Center: Resolving Enantiomers of 6-methyl-5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving enantiomers of chiral lactones like this compound include:
-
Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
-
Chiral Chromatography (HPLC & GC): Employs a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the CSP.
-
Diastereomeric Crystallization: Involves reacting the racemic lactone with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization.
Q2: How do I choose the best resolution method for my experiment?
A2: The choice of method depends on several factors:
-
Scale: For large-scale resolutions, diastereomeric crystallization or enzymatic resolution may be more cost-effective than preparative chiral chromatography.
-
Purity Requirements: Chiral chromatography can often provide very high enantiomeric excess (ee%).
-
Available Equipment: Access to HPLC or GC systems with chiral columns is necessary for chromatographic methods.
-
Downstream Applications: The choice of resolving agent in diastereomeric crystallization should be considered to ensure it can be easily removed without affecting the final product.
Q3: Can I synthesize a single enantiomer directly instead of resolving a racemate?
A3: Yes, asymmetric synthesis is an alternative approach. For instance, (S)-parasorbic acid can be synthesized from L-rhamnose, a readily available chiral starting material. This method avoids the resolution step altogether.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive enzyme. 2. Unsuitable reaction conditions (pH, temperature, solvent). 3. Presence of enzyme inhibitors in the substrate. | 1. Use a fresh batch of enzyme or test its activity with a known substrate. 2. Optimize pH and temperature for the specific lipase. Screen different organic solvents. 3. Purify the racemic lactone to remove any potential inhibitors. |
| Low enantioselectivity (low ee%) | 1. The chosen lipase is not selective for the substrate. 2. Racemization of the product or substrate under reaction conditions. 3. Incorrect reaction time (conversion is too high). | 1. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia). 2. Check the stability of the enantiomers under the reaction conditions without the enzyme. 3. Monitor the reaction over time to stop it at approximately 50% conversion for optimal ee% of the remaining substrate. |
| Difficulty separating the product from the unreacted substrate | 1. Similar polarities of the starting material and the acylated product. | 1. Use a different acyl donor to increase the difference in polarity for easier chromatographic separation. |
Chiral Chromatography (HPLC/GC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. | 1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. For HPLC, vary the ratio of polar and non-polar solvents. For GC, adjust the temperature program. |
| Poor resolution or peak tailing | 1. Suboptimal flow rate. 2. Column overloading. 3. Incompatible sample solvent. | 1. Optimize the flow rate; slower flow rates often improve resolution. 2. Inject a smaller sample volume or a more dilute sample. 3. Dissolve the sample in the mobile phase if possible. |
| Irreproducible retention times | 1. Column not properly equilibrated. 2. Changes in mobile phase composition or temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. 2. Precisely control the mobile phase composition and column temperature. |
Diastereomeric Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystallization occurs | 1. Diastereomeric salts are too soluble in the chosen solvent. 2. Insufficient concentration. | 1. Screen a variety of solvents with different polarities. 2. Concentrate the solution. |
| Both diastereomers co-crystallize | 1. Similar solubilities of the diastereomeric salts in the chosen solvent. | 1. Experiment with different solvent systems and crystallization temperatures. 2. Try a different chiral resolving agent. |
| Low diastereomeric excess (de%) after crystallization | 1. Incomplete separation of the diastereomers. | 1. Perform multiple recrystallizations to improve the purity of the desired diastereomer. |
Quantitative Data Summary
The following table summarizes representative quantitative data for different resolution methods applied to δ-lactones, including close analogs of this compound. Note: Data for the exact target molecule is limited in the literature; therefore, data for structurally similar compounds is provided for guidance.
| Method | Substrate | Key Parameters | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Enzymatic Kinetic Resolution | Racemic δ-hydroxy ester (precursor to (R)-6-methyl-tetrahydropyran-2-one) | Lipase from Candida antarctica (CALB), isopropenyl acetate | >99% (for the acylated product) | ~45% | [1] |
| Chiral GC | Racemic γ- and δ-lactones | Rt-βDEXcst column | Baseline separation | N/A (analytical) | |
| Diastereomeric Crystallization | Racemic 5-alkyl-δ-valerolactones | (R)-(+)-1-(1-naphthyl)ethylamine as resolving agent | Optically pure | N/A |
Experimental Protocols
Enzymatic Kinetic Resolution of a δ-Lactone (Adapted Protocol)
This protocol is adapted from the kinetic resolution of a δ-hydroxy ester, a precursor to a saturated analog of the target molecule[1].
Materials:
-
Racemic this compound
-
Immobilized Lipase from Candida antarctica (CALB)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Equipment for monitoring the reaction (e.g., chiral GC or HPLC)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (2-3 equivalents).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., room temperature or 40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
Stop the reaction when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted lactone from the acylated product by column chromatography on silica gel.
Chiral HPLC Analysis (General Protocol)
Materials:
-
Sample of resolved this compound enantiomers
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
Procedure:
-
Select a suitable chiral stationary phase. Polysaccharide-based columns are often a good starting point for lactones.
-
Prepare the mobile phase. A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
Optimize the separation by adjusting the mobile phase composition and flow rate to achieve baseline resolution of the two enantiomeric peaks.
-
Calculate the enantiomeric excess (ee%) from the peak areas of the two enantiomers using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Experimental Workflow for Chiral HPLC Separation.
Caption: Logical Steps in Diastereomeric Crystallization.
References
Validation & Comparative
6-methyl-5,6-dihydro-2H-pyran-2-one vs goniothalamin activity
A Comparative Analysis of the Biological Activities of Goniothalamin and 6-methyl-5,6-dihydro-2H-pyran-2-one
This guide provides a detailed comparison of the biological activities of goniothalamin and this compound, with a focus on their cytotoxic and anticancer properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Compounds
Goniothalamin (GTN) is a naturally occurring styryl-lactone found in plants of the Goniothalamus genus.[1][2] It is a well-researched compound known for its potent antiproliferative and cytotoxic activities against a wide range of cancer cells.[1][2] Its chemical formula is C₁₃H₁₂O₂.[1]
This compound is a heterocyclic compound belonging to the class of 5,6-dihydro-2H-pyran-2-ones.[3][4] This class of compounds is recognized for a broad spectrum of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory effects.[3][4] However, specific experimental data on the 6-methyl variant is less extensively documented in publicly available research compared to goniothalamin.
Comparative Biological Activity
Goniothalamin has been the subject of numerous studies investigating its anticancer potential. It demonstrates selective cytotoxicity, inducing cell death in various cancer cell lines while showing lower toxicity to normal cells compared to conventional chemotherapeutic drugs like doxorubicin.[1] The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death) through various cellular pathways.[1][2]
The broader class of 5,6-dihydro-2H-pyran-2-ones, which includes this compound, has been associated with a wide array of pharmacological effects.[4] These include antitumor, antibiotic, antiviral, and anti-inflammatory properties.[3][4] The diverse biological profile of this chemical class makes its derivatives, including the 6-methyl variant, attractive for further investigation in drug discovery.
Quantitative Data Presentation: Cytotoxicity
The following tables summarize the cytotoxic activity of Goniothalamin against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC₅₀). No directly comparable quantitative data for this compound was found in the provided search results.
Table 1: Cytotoxicity of Goniothalamin (GTN) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Assay | Reference |
| COR-L23 | Lung Carcinoma | 3.51 ± 0.03 | SRB | [5] |
| LS174T | Colon Cancer | 0.51 ± 0.02 | SRB | [5] |
| MCF-7 | Breast Cancer | 0.95 ± 0.02 | SRB | [5] |
| H400 | Oral Squamous Cell Carcinoma | Not specified, but dose- and time-dependent cytotoxicity observed | MTT | [6] |
| Caov-3 | Ovarian Cancer | Cytotoxic effects observed | Not specified | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | Concentration-dependent cytotoxicity observed | Not specified | [7] |
Table 2: Cytotoxicity of Goniothalamin (GTN) Against Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) | Assay | Reference |
| Skin Fibroblast | Normal | 26.73 ± 1.92 | SRB | [5] |
| Human Fibroblast | Normal | 11.99 ± 0.15 | SRB | [5] |
| MDBK | Normal Kidney Cell | Less cytotoxic than tamoxifen or taxol | Not specified | [1] |
| Liver Chang Cell | Normal Liver Cell | Lower toxicity than doxorubicin | Not specified | [1] |
Mechanism of Action: Goniothalamin
Goniothalamin's cytotoxic activity is primarily mediated through the induction of apoptosis. This process involves several interconnected signaling pathways.
-
Induction of Oxidative Stress : Goniothalamin treatment can lead to an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels.[1][8] This disruption of the cellular redox balance causes oxidative stress.
-
DNA Damage : The induced oxidative stress or direct interaction of goniothalamin can cause DNA damage.[1][7][9]
-
p53 Upregulation : Cellular stress and DNA damage trigger the upregulation of the p53 tumor suppressor protein, which is an initial signal for apoptosis.[1][9]
-
Mitochondrial Pathway : Activated p53 can, directly or via caspase-2, trigger the release of cytochrome c from the mitochondria into the cytosol.[1][8][9] This event can occur without the loss of the mitochondrial membrane potential.[1][9] The release of cytochrome c is a key step in the intrinsic apoptotic pathway.
-
Caspase Activation : Cytochrome c in the cytosol leads to the activation of caspase-9, an initiator caspase.[1][6] This, in turn, activates executioner caspases like caspase-3, leading to the biochemical and morphological changes associated with apoptosis.[6][9]
-
Cell Cycle Arrest : Goniothalamin has also been shown to induce cell cycle arrest, particularly at the G2/M phase, which can precede apoptosis.[1][10]
Below is a diagram illustrating the proposed signaling pathway for goniothalamin-induced apoptosis.
Caption: Signaling pathway of Goniothalamin-induced apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the activity of compounds like goniothalamin.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay :
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e. g., goniothalamin) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation : The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
-
-
SRB (Sulphorhodamine B) Assay :
-
Cell Seeding and Treatment : Similar to the MTT assay.
-
Cell Fixation : After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining : The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Washing : Unbound dye is washed away.
-
Dye Solubilization : The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement : Absorbance is read at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass.
-
Apoptosis Detection
-
Acridine Orange/Propidium Iodide (AO/PI) Double Staining :
-
Cell Treatment : Cells are treated with the compound.
-
Staining : A mixture of AO and PI fluorescent dyes is added to the cell suspension.
-
Microscopy : Cells are observed under a fluorescence microscope.
-
Interpretation : Viable cells appear uniformly green (AO stains nucleic acids). Early apoptotic cells show bright green condensed or fragmented chromatin. Late apoptotic and necrotic cells stain orange/red as PI enters the compromised cell membrane.
-
-
Annexin V-FITC Assay :
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be labeled with a fluorochrome like FITC.
-
Procedure : Treated cells are washed and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added.
-
Flow Cytometry : The stained cells are analyzed by a flow cytometer.
-
Interpretation : Viable cells are negative for both stains. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both.
-
The workflow for a typical in-vitro cytotoxicity screening is depicted below.
Caption: General workflow for determining the IC₅₀ value of a compound.
Conclusion
The available scientific literature provides a substantial body of evidence supporting the potent anticancer activity of goniothalamin . Its mechanism, centered on the induction of apoptosis via oxidative stress, DNA damage, and mitochondria-mediated caspase activation, is well-characterized. The quantitative data consistently demonstrates its efficacy against a variety of cancer cell lines, often with a degree of selectivity over normal cells.
In contrast, while the chemical class of 5,6-dihydro-2H-pyran-2-ones is known for a wide range of biological activities, including antitumor effects, there is a comparative lack of specific, detailed studies on This compound . Therefore, a direct, data-driven comparison of its activity against goniothalamin is not currently possible. The broad pharmacological profile of its parent class suggests that this compound may be a worthwhile candidate for further investigation to elucidate its specific mechanisms and therapeutic potential. Future research focusing on direct comparative studies under standardized experimental conditions would be invaluable for the drug development community.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-Goniothalamin induces DNA damage, apoptosis, and decrease in BIRC5 messenger RNA levels in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Goniothalamin induces cell cycle-specific apoptosis by modulating the redox status in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 6-methyl-5,6-dihydro-2H-pyran-2-one, a key intermediate in the synthesis of various natural products and pharmaceuticals, can be synthesized through several distinct methodologies. This guide provides an objective comparison of some prominent methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given application.
Comparison of Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, reaction time, cost of starting materials, and the desired stereochemical outcome. Below is a summary of quantitative data for different approaches to synthesizing this compound and its close derivatives.
| Method | Starting Material(s) | Reagents and Conditions | Yield/Selectivity | Reaction Time | Reference |
| Acid-Catalyzed Cyclocondensation | Vinylacetic acid, Paraformaldehyde | Concentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH | 25.1% (Yield) | 3 hours | [1] |
| Partial Hydrogenation | 4-Hydroxy-6-methyl-2-pyrone | 5 wt% Pd/Nb₂O₅, H₂, 1-Butanol, 70°C, 5171.62 Torr | 92% (Selectivity) | 5 hours | [2] |
| Multi-step Synthesis | 3-(Benzyloxy)propionic acid | Four steps: Chlorination, Condensation, Cyclization-reduction (Pd/C), Elimination | High (unspecified) | Multiple days | [3] |
| Hetero-Diels-Alder Reaction | 1-Alkoxy-1-amino-1,3-butadiene, Acetaldehyde (example) | Varies depending on substrates and catalyst | Good (general) | Varies |
Experimental Protocols
Method 1: Acid-Catalyzed Cyclocondensation of Vinylacetic Acid and Paraformaldehyde
This one-step procedure provides a straightforward approach to the parent compound, 5,6-dihydro-2H-pyran-2-one.[1]
Procedure:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.
-
Gently reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate while swirling.
-
Remove the acetic acid using a rotary evaporator at 50–55°C.
-
Add 100 mL of water and cool the flask in an ice bath.
-
Adjust the pH to 8 by dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.
-
Remove the dichloromethane with a rotary evaporator to yield a yellow oil.
-
Distill the crude product under reduced pressure to obtain 12.3 g (25.1%) of 5,6-dihydro-2H-pyran-2-one.
Method 2: Partial Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone
This method offers high selectivity for the synthesis of the closely related 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one.[2]
Procedure:
-
The reactions are performed in a 50 mL batch reactor.
-
Use 5 wt% Pd/Nb₂O₅ as the catalyst and a 1.8 wt% solution of 4-hydroxy-6-methyl-2-pyrone (HMP) in 1-butanol. The mass ratio of catalyst to HMP is 1:1.7.
-
Pressurize the reactor with hydrogen to 5171.62 Torr.
-
Maintain the reaction temperature at 70°C for 5 hours.
-
After the reaction, cool the reactor, vent the hydrogen, and analyze the product mixture. This method achieves up to 92% selectivity to the desired product.
Visualizing the Synthetic Pathways
To better understand the logic and workflow of these synthetic methods, the following diagrams have been generated.
Caption: Acid-Catalyzed Cyclocondensation Workflow.
Caption: Partial Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone.
References
A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs
The 6-methyl-5,6-dihydro-2H-pyran-2-one scaffold and its analogs represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These molecules, also known as α,β-unsaturated δ-lactones, are present in a variety of natural products and synthetic compounds, exhibiting a wide spectrum of biological and pharmacological activities.[1] This guide provides a comparative overview of the diverse biological activities of these analogs, supported by experimental data, detailed protocols, and mechanistic diagrams. The activities highlighted include antitumor, antimicrobial, anti-inflammatory, and insecticidal effects, making this class of compounds a fertile ground for drug discovery and development.[1][2]
Antitumor and Cytotoxic Activity
Several analogs of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2).[3]
A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their anti-proliferative activity against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines.[3] The results, summarized in the table below, indicate that substitutions on the C4-phenyl ring significantly influence the cytotoxic potency.[3]
| Compound | Substitution on Phenyl Ring | IC50 (μM) vs. SW-480 | IC50 (μM) vs. MCF-7 |
| 4g | 4-NO2 | 34.6 | 42.6 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |
| 4a | H | 90.5 | - |
| 4d | 4-CH3 | 87.2 | 104.9 |
| 4h | 4-F | 67.2 | - |
| 4e | 4-OCH3 | - | 71.0 |
| Data sourced from a study on 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents.[3] |
Another study focused on pyrano[3,2-c]pyridine-based derivatives and their activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. The formimidate derivative 5 showed the most potent cytotoxic activity, comparable to the standard drug doxorubicin.[4]
| Compound | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. HepG-2 | IC50 (μM) vs. MCF-7 |
| Formimidate 5 | 5.2 ± 0.1 | 3.4 ± 0.3 | 1.4 ± 0.6 |
| Doxorubicin | 5.2 ± 0.30 | 2.85 ± 0.4 | 1.03 ± 0.4 |
| Data sourced from a study on Pyrano[3,2-c]pyridine-based derivatives.[4] |
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., SW-480, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL in a suitable culture medium and incubated.[5]
-
Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 25, 50, 100, 200 µg/mL).[5] The plates are then incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: Following incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[3]
Molecular docking studies have suggested that some dihydropyranopyran derivatives exert their anticancer effects by inhibiting cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle.[3] Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation.
Caption: Proposed mechanism of CDK2 inhibition by pyran-2-one analogs.
Antimicrobial and Antifungal Activity
Derivatives of 2H-pyran-2-one have also been investigated for their potential as antimicrobial agents. Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]
For instance, a study on 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones and their corresponding 1H-pyridin-2-one analogs revealed promising antibacterial and antifungal activities.[6] Notably, the 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one derivative demonstrated potent broad-spectrum antimicrobial activity.[6] Another derivative, 1-methyl-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-thione, showed a weak inhibitory effect against Mycobacterium tuberculosis.[4][6]
In a different study, 2-amino-pyran derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). One of the compounds exhibited a significant inhibition zone of 35 mm against E. coli.[5]
The antimicrobial activity of the synthesized compounds is often evaluated using the agar well diffusion method.
-
Media Preparation: A suitable nutrient medium, such as Mueller-Hinton agar, is prepared, sterilized, and poured into sterile Petri dishes.[5]
-
Bacterial Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.[5]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial potency.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its analogs has also been explored.[2] While specific quantitative data for the parent compound and its close analogs is limited in the provided context, related pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory properties. For example, a study on 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones demonstrated that most of the tested compounds exhibited anti-inflammatory activity, with some being more active than acetylsalicylic acid.[7]
A standard in vivo method to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
-
Animal Grouping: Rats are divided into control and experimental groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the experimental groups at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., acetylsalicylic acid).
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Insecticidal Activity
Certain natural products containing the 5,6-dihydropyran-2-one core have shown insecticidal properties. For instance, sphaeropsidin A, a metabolite isolated from the fungus Diplodia corticola, which is structurally related to this class of compounds, was tested for its effects against the aphid Acyrthosiphon pisum. The results demonstrated a dose-dependent toxic oral activity, with an LC50 of 9.64 mM.[8] This highlights the potential of these scaffolds in the development of new insecticides.
Conclusion
The this compound framework and its analogs are versatile structures with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as antitumor, antimicrobial, anti-inflammatory, and insecticidal agents. The modular nature of their synthesis allows for the creation of diverse libraries of compounds, and structure-activity relationship studies are crucial in optimizing their potency and selectivity for various therapeutic targets. Further investigation into the mechanisms of action and in vivo efficacy of these promising compounds is warranted to translate these findings into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secondary Metabolites, including a New 5,6-Dihydropyran-2-One, Produced by the Fungus Diplodia corticola. Aphicidal Activity of the Main Metabolite, Sphaeropsidin A - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 6-methyl-5,6-dihydro-2H-pyran-2-one Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 6-methyl-5,6-dihydro-2H-pyran-2-one derivatives, a class of compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and plant growth inhibitory effects. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The this compound scaffold, a six-membered lactone ring, serves as a versatile template for chemical modifications. Variations in substituents at different positions of the pyranone ring have been shown to significantly influence the biological efficacy of these derivatives. This guide will delve into these structure-activity relationships (SAR), offering a clear comparison of analogs and their performance in various biological assays.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives have been predominantly evaluated in the contexts of cancer, microbial infections, and plant growth regulation. The following sections summarize the key findings and present the quantitative data in structured tables for ease of comparison.
Anticancer Activity
Several derivatives of the this compound core have been investigated for their cytotoxic effects against various cancer cell lines. A notable study synthesized a series of dihydropyrano[4,3-b]pyran derivatives and evaluated their anti-proliferative activity. The results indicated that substitutions on a C4-phenyl ring play a crucial role in their anticancer potential.
| Compound ID | Substitution on C4-Phenyl Ring | Cell Line | IC50 (µM)[1] |
| 4g | 4-NO₂ | SW-480 | 34.6 |
| MCF-7 | 42.6 | ||
| 4i | 4-Cl | SW-480 | 35.9 |
| MCF-7 | 34.2 | ||
| 4j | 3,4,5-(OCH₃)₃ | SW-480 | 38.6 |
| MCF-7 | 26.6 |
Another study explored the anti-proliferative properties of 6-bicycloaryl substituted (R)-5,6-dihydro-2H-pyran-2-ones, demonstrating that replacing the styryl substituent of the natural product (R)-goniothalamin with a 2-naphthyl group can enhance cytotoxicity against PC-3 and MCF-7 cell lines[2].
Plant Growth Inhibitory Activity
Research into the phytotoxic effects of these compounds has revealed their potential as herbicides. A study focusing on the structure-activity relationship of 6-substituted 5,6-dihydro-2H-pyran-2-ones found that modifications to an aromatic moiety significantly impact their plant growth inhibitory activity against Italian ryegrass.
| Compound | Substitution | Target | IC50 (µM)[3] |
| Unsubstituted Phenyl | - | Shoots | >100 |
| Roots | ~50 | ||
| (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one | 4-Fluoro on Phenyl | Shoots | 95 |
| Roots | 17 |
The data suggests that a small, electron-withdrawing group at the 4-position of the benzene ring enhances the inhibitory activity[3].
Antimicrobial Activity
The 2H-pyran-2-one scaffold is also a known pharmacophore in antimicrobial agents. Studies have shown that derivatives of this core structure exhibit activity against both bacteria and fungi. For instance, certain 2H-pyran-3(6H)-one derivatives have demonstrated significant activity against Gram-positive bacteria, with the minimum inhibitory concentration (MIC) being influenced by the substituents at the C-2 and C-6 positions[4]. The presence of an α,β-unsaturated ketone system appears to be essential for this activity[4].
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and a CDK substrate peptide.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the purified recombinant CDK2/Cyclin A2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The inhibitory activity is expressed as the percentage of inhibition relative to a control without the inhibitor. The IC50 value is calculated from the dose-response curve.
Plant Growth Inhibition Bioassay
This bioassay assesses the effect of compounds on the growth of a model plant species.
Procedure:
-
Seed Germination: Germinate seeds of the target plant (e.g., Italian ryegrass) on a suitable medium.
-
Treatment Application: Transfer the germinated seedlings to a medium containing different concentrations of the test compounds.
-
Incubation: Incubate the seedlings under controlled conditions (light, temperature) for a specified period (e.g., 7 days).
-
Growth Measurement: Measure the length of the shoots and roots of the seedlings.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to a control group (no compound). The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental design, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomers of 6-Aryl-5,6-dihydro-2H-pyran-2-ones Show Marked Differences in Cytotoxicity
The chiral center at the 6-position of the dihydropyranone ring dictates the spatial arrangement of the substituent, which in turn influences its interaction with biological targets. This guide summarizes the key findings from comparative studies on (R)- and (S)-goniothalamin, detailing their differential cytotoxicity, the experimental methods used for these evaluations, and the distinct signaling pathways they trigger.
Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of the enantiomers of goniothalamin and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data consistently demonstrates that the (S)-enantiomer of goniothalamin exhibits significantly greater cytotoxicity than the naturally occurring (R)-enantiomer in several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| (R)-Goniothalamin | 786-0 (Kidney) | 6.4 | [1] |
| (S)-Goniothalamin | 786-0 (Kidney) | 0.004 | [1][2] |
| (R)-Goniothalamin | NCI/ADR (Breast, Adriamycin resistant) | >10 | [2] |
| (S)-Goniothalamin | NCI/ADR (Breast, Adriamycin resistant) | 0.008 | [2] |
| (R)-Goniothalamin | PC-3 (Prostate) | Not specified | [3] |
| (S)-Goniothalamin | PC-3 (Prostate) | Not specified | [3] |
| (R)-Goniothalamin | MCF-7 (Breast) | Not specified | [3] |
| (S)-Goniothalamin | MCF-7 (Breast) | Not specified | [3] |
Experimental Protocols
The evaluation of the cytotoxic activity of these enantiomers typically involves standardized in vitro assays. A general workflow for such an investigation is outlined below.
Caption: A generalized workflow for determining the cytotoxicity of chemical compounds.
Detailed Methodologies:
-
Cell Lines and Culture: A variety of human cancer cell lines are used, including those derived from kidney (786-0), breast (MCF-7, NCI/ADR), and prostate (PC-3) cancers.[2][3] Cells are typically maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
-
Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to assess cell viability. In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance at a specific wavelength. The intensity of the purple color is directly proportional to the number of living cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (i.e., the (R)- and (S)-enantiomers).
-
After a specified incubation period (e.g., 48 or 72 hours), the MTT reagent is added to each well.
-
Following another incubation period to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is then measured using a microplate reader.
-
The IC50 values are calculated from the dose-response curves generated from the absorbance data.
-
Differential Signaling Pathways
The significant difference in cytotoxicity between the goniothalamin enantiomers is attributed to their ability to induce distinct cell death pathways. Research indicates that while both enantiomers can lead to apoptosis, the more potent (S)-enantiomer also engages the autophagic pathway.[1]
Caption: Distinct cell death pathways induced by (R)- and (S)-goniothalamin.
Key Signaling Molecules:
-
(R)-Goniothalamin: This enantiomer primarily induces apoptosis, a form of programmed cell death. A key event in this process is the marked down-regulation of Bcl-2, an anti-apoptotic protein.[1] This leads to the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
(S)-Goniothalamin: The more potent (S)-enantiomer also induces PARP cleavage, indicative of apoptosis. However, it uniquely enhances the expression of microtubule-associated protein 1A/1B-light chain 3 (LC3), a well-established marker for autophagy.[1] Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. In the context of cancer, the induction of autophagy can lead to cell death.
References
- 1. Cytotoxicity of goniothalamin enantiomers in renal cancer cells: involvement of nitric oxide, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of (S)-goniothalamin and analogues against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Methyl-5,6-dihydro-2H-pyran-2-one's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of action of 6-methyl-5,6-dihydro-2H-pyran-2-one, a member of the dihydropyranone class of heterocyclic compounds. Due to a lack of extensive direct studies on this specific molecule, its biological activities are inferred from structurally related compounds. This document contrasts its potential mechanisms with well-characterized therapeutic agents, offering supporting data and detailed experimental protocols for further validation.
Postulated Mechanisms of Action of this compound
The biological activity of this compound is likely multifaceted, stemming from its α,β-unsaturated lactone structure. Two primary mechanisms are proposed:
-
Covalent Modification via Michael Addition: The electrophilic α,β-unsaturated carbonyl system in the dihydropyranone ring can act as a Michael acceptor. This allows for covalent adduction with nucleophilic residues, such as cysteine thiols, in cellular proteins.[1][2][3] This non-specific alkylation can lead to enzyme inhibition and broad cytotoxic effects.
-
Targeted Pathway Inhibition:
-
Antitumor Activity - PI3K/Akt Pathway Inhibition: Several studies on pyran-based compounds suggest their potential to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth.[4][5] Dysregulation of this pathway is a hallmark of many cancers.
-
Antimicrobial Activity - Membrane Disruption: The lipophilic nature of the pyranone ring may facilitate its insertion into microbial cell membranes, leading to disruption of membrane integrity, altered permeability, and subsequent cell death.[6][7][8][9][10]
-
Comparative Performance Data
To contextualize the potential efficacy of this compound, its activities are compared with established drugs targeting the proposed pathways.
Antitumor Activity Comparison
Here, we compare the cytotoxic effects of pyranone derivatives with Idelalisib , a selective inhibitor of the PI3Kδ isoform used in cancer therapy.[11][12][13][14] The data is presented for the MCF-7 human breast cancer cell line, a common model for in vitro anticancer drug screening.
| Compound | Target | Mechanism of Action | Cell Line | IC50 |
| Pyranone Derivatives (General) | Multiple/PI3K (putative) | Covalent Adduction/PI3K Pathway Inhibition (putative) | MCF-7 | ~1-20 µM (representative range) |
| Idelalisib | PI3Kδ | Selective PI3K Isoform Inhibition | MCF-7 | ~5.5 µM[11] |
Antimicrobial Activity Comparison
For its antimicrobial potential, this compound is compared with Daptomycin , a lipopeptide antibiotic known to disrupt bacterial cell membrane function.[17][18][19] The comparison is based on their activity against Staphylococcus aureus, a common Gram-positive bacterium.
| Compound | Target | Mechanism of Action | Bacterial Strain | MIC90 |
| This compound (putative) | Cell Membrane | Membrane Disruption (putative) | Staphylococcus aureus | Data not available |
| Daptomycin | Cell Membrane | Calcium-dependent membrane depolarization | Staphylococcus aureus | 1 µg/mL[17] |
Note: While the antimicrobial activity of the dihydropyranone class is documented, specific Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus are not currently available.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and validation experiments, the following diagrams are provided.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]
- 9. Membrane disintegration by the antimicrobial peptide (P)GKY20: lipid segregation and domain formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one and Other Bioactive Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the δ-lactone 6-methyl-5,6-dihydro-2H-pyran-2-one and other structurally or functionally relevant lactones. The objective is to evaluate their biological performance, supported by experimental data from peer-reviewed literature, to inform research and development in medicinal chemistry and pharmacology.
Introduction to Lactones
Lactones, which are cyclic esters, represent a diverse class of organic compounds widely distributed in nature and are prevalent in many natural products.[1] Their structural diversity, ranging from simple saturated rings to complex macrocycles, gives rise to a broad spectrum of biological activities. The most common and stable forms are the five-membered (γ-) and six-membered (δ-) lactones.[2] This class of molecules has garnered significant interest due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic (anticancer) activities.[3][4] This guide focuses on this compound, a δ-lactone also known as parasorbic acid, and compares its profile with other well-characterized lactones to highlight structure-activity relationships and therapeutic potential.
Compound Profiles
This compound (Parasorbic Acid)
Toxicological data indicates that parasorbic acid is harmful if swallowed or inhaled and can cause skin and eye irritation.[7] It is considered toxic, potentially causing indigestion, but can be hydrolyzed to the benign food preservative sorbic acid.[5] The International Agency for Research on Cancer (IARC) classifies it as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans.[6]
Goniothalamin
Goniothalamin is a naturally occurring styryl-δ-lactone isolated from plants of the Goniothalamus genus. It is one of the most extensively studied styryl lactones and exhibits potent, selective cytotoxicity against a wide range of cancer cell lines.[3][4][8] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[3][9]
Fostriecin
Fostriecin is a complex unsaturated δ-lactone phosphate ester isolated from Streptomyces pulveraceus. It is a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), key enzymes in cellular signaling pathways that regulate cell growth and division. This inhibitory activity leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a significant compound in cancer research.[10][11]
Aliphatic δ- and γ-Lactones (δ-Dodecalactone & γ-Decalactone)
These saturated lactones are common flavor and aroma compounds found in dairy products and fruits.[12][13] Unlike the more complex lactones studied for anticancer properties, their primary biological activity of interest is antimicrobial. They serve as useful benchmarks for comparing the antimicrobial efficacy of simpler lactone structures.[2][14]
Quantitative Performance Data
The biological activities of various lactones are summarized below based on their cytotoxic and antimicrobial properties.
Table 1: Comparative Cytotoxic Activity of Selected Lactones
| Compound | Class / Type | Cancer Cell Line | IC50 Value | Reference |
| Goniothalamin | Styryl δ-Lactone | HepG2 (Hepatocellular Carcinoma) | ~1.5 µg/mL | [3][9] |
| HepG2-R (Drug-Resistant) | ~1.8 µg/mL | [3][9] | ||
| A549 (Lung Carcinoma) | Selectively cytotoxic | [4][8] | ||
| Fostriecin | Unsaturated δ-Lactone | (Enzyme Inhibition) | PP2A: 1.5 - 3.2 nM | [10][11] |
| (Enzyme Inhibition) | PP4: 3.0 nM | [10] | ||
| 6-(2-Hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one Derivative | Substituted δ-Lactone | HeLa (Cervical Cancer) | 1.4 µM | [15] |
| This compound | Unsaturated δ-Lactone | Not Available | Not Available | - |
Note: IC50 (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Antimicrobial Activity of Selected Lactones
| Compound | Class / Type | Microorganism | MIC Value | Reference |
| δ-Dodecalactone | Saturated δ-Lactone | Aspergillus flavus | 350 µg/mL | [14] |
| Aspergillus fumigatus | 350 µg/mL | [14] | ||
| Candida albicans | >6,250 µg/mL | [14] | ||
| Staphylococcus aureus | 3,120 µg/mL | [14] | ||
| Sorbic Acid (Acyclic precursor of Parasorbic Acid) | Acyclic Acid | Bacillus subtilis | 100-200 ppm (pH 5.5) | [16][17] |
| Escherichia coli | 400-800 ppm (pH 5.5) | [16][17] | ||
| Candida albicans | 200-400 ppm (pH 5.5) | [16] | ||
| This compound | Unsaturated δ-Lactone | Not Available | Not Available | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Protocol for Cytotoxicity Determination (MTT Assay)
This protocol is a synthesized standard procedure for assessing cell viability based on the colorimetric MTT assay, which measures cellular metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test lactone in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: A standardized inoculum of a target microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test lactone. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 5 µL of the standardized bacterial suspension to each well, bringing the final volume to 105 µL. Leave wells for a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the lactone at which there is no visible growth (no turbidity) compared to the positive control. The result can also be read using a plate reader.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Relationship Diagrams
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Goniothalamin-induced intrinsic apoptosis pathway.
Caption: Fostriecin-induced G2/M cell cycle arrest via PP2A inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parasorbic acid - Wikipedia [en.wikipedia.org]
- 5. Parasorbic acid | C6H8O2 | CID 441575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity of Styryl Lactones and their Derivatives: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. PP2A inhibitors arrest G2/M transition through JNK/Sp1-dependent down-regulation of CDK1 and autophagy-dependent up-regulation of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. δ-Decalactone - Wikipedia [en.wikipedia.org]
- 12. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and characterization of antifungal δ-dodecalactone from Lactobacillus plantarum AF1 isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antimicrobial effect of dissociated and undissociated sorbic acid at different pH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic characteristics of 6-methyl-5,6-dihydro-2H-pyran-2-one and its derivatives, providing a basis for structural elucidation and analytical method development.
This guide offers an objective comparison of the spectroscopic profiles of this compound and its various derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds.
Introduction to this compound and its Derivatives
This compound is a lactone that serves as a fundamental scaffold in a variety of natural products and pharmacologically active molecules. Its derivatives, typically substituted at the 6-position with various alkyl or functionalized groups, exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. A thorough understanding of their spectroscopic properties is paramount for their unambiguous identification, purity assessment, and the study of their interactions with biological targets.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and a selection of its derivatives. This data has been compiled from various publicly available databases and scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the connectivity and stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | Methyl/Alkyl Protons |
| 5,6-dihydro-2H-pyran-2-one | 6.05 (dt) | 6.95 (dt) | 2.45 (m) | 4.40 (t) | - |
| This compound | ~6.0 | ~6.8 | ~2.4 | ~4.5 | ~1.4 (d) |
| 6-ethyl-5,6-dihydro-2H-pyran-2-one | ~6.0 | ~6.8 | ~2.4 | ~4.3 | ~1.0 (t), ~1.7 (q) |
| 6-propyl-5,6-dihydro-2H-pyran-2-one | ~6.0 | ~6.8 | ~2.4 | ~4.4 | ~0.9 (t), ~1.4-1.7 (m) |
| 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one[1] | 6.02 (dt) | 6.90 (dt) | 2.34 (m) | 4.42 (m) | 1.75 (m, H-1', H-2'), 2.16 (s, Me-5'), 2.52 (t, H-3') |
Note: Approximate values (~) are indicated where precise data was not available in the searched literature. 'd' denotes doublet, 't' triplet, 'q' quartet, 'm' multiplet, 'dt' doublet of triplets.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methyl/Alkyl Carbons |
| 5,6-dihydro-2H-pyran-2-one | 164.5 | 121.5 | 145.0 | 30.0 | 69.0 | - |
| This compound | ~164 | ~121 | ~145 | ~36 | ~75 | ~21 |
| 6-ethyl-5,6-dihydro-2H-pyran-2-one | ~164 | ~121 | ~145 | ~34 | ~80 | ~9, ~28 |
| 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one[1] | 164.40 | 121.35 | 145.09 | 29.24 | 77.72 | 19.01 (C-2'), 30.00 (C-5'), 34.01 (C-1'), 42.94 (C-3'), 208.47 (C-4') |
Note: Approximate values (~) are indicated where precise data was not available in the searched literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies are characteristic of specific bonds.
Table 3: Key FTIR Absorption Bands (in cm⁻¹)
| Compound | C=O Stretch (Lactone) | C=C Stretch (Enol ether) | C-O Stretch |
| 5,6-dihydro-2H-pyran-2-one | ~1720-1740 | ~1630-1650 | ~1240 |
| This compound | ~1725 | ~1635 | ~1245 |
| 5,6-Dihydro-6-methyl-6-pentyl-2H-pyran-2-one | ~1730 | ~1640 | ~1240 |
| 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one[1] | 1720 (lactone), 1695 (ketone) | 1635 | Not specified |
Note: Approximate values (~) are indicated where precise data was not available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data (m/z of Molecular Ion and Key Fragments)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound | 112 | 97, 84, 69, 55 |
| 6-propyl-5,6-dihydro-2H-pyran-2-one | 140 | 97, 84, 69, 55 |
| 6-pentyl-5,6-dihydro-2H-pyran-2-one | 168 | 97, 84, 69, 55 |
| 6-nonyl-2H-pyran-2-one | 224 | 97, 84, 69, 55 |
| 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one[1] | 182 | 167, 140, 125, 111, 97 (base peak), 84, 68 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For α,β-unsaturated lactones like the dihydropyranones, the π → π* transition is typically observed.
Table 5: UV-Vis Absorption Maxima (λmax in nm)
| Compound | λmax (π → π*) | Solvent |
| 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one[1] | 210 | Methanol |
| 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one | ~265 | Not specified |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire proton-decoupled spectra.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest and use a liquid cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Introduction: Samples are typically introduced via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules, typically performed at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is reported.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.
Caption: Workflow for spectroscopic analysis.
Structural Relationships
The diagram below illustrates the structural relationship between the parent compound, this compound, and its derivatives discussed in this guide.
Caption: Structural relationship of derivatives.
References
A Comparative Guide to the Efficacy of 6-Methyl-5,6-dihydro-2H-pyran-2-one and Its Derivatives: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The compound 6-methyl-5,6-dihydro-2H-pyran-2-one belongs to the broader class of 5,6-dihydro-2H-pyran-2-ones, which are recognized for a wide array of biological activities. While specific efficacy data for this compound is limited in publicly available research, extensive studies on its derivatives have revealed significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This guide provides an objective comparison of the in vitro and in vivo efficacy of this class of compounds, supported by experimental data from various studies.
In Vitro Efficacy: A Look at Cellular-Level Activity
Derivatives of 5,6-dihydro-2H-pyran-2-one have demonstrated notable cytotoxic and immunomodulatory effects in controlled laboratory settings.
Anticancer Activity
One of the most studied derivatives is Goniothalamin, a naturally occurring styryl-lactone. In vitro studies have consistently shown its potent cytotoxic effects against a variety of cancer cell lines.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Goniothalamin | HeLa (Cervical Cancer) | MTT Assay | 13.28 µM | [1] |
| Goniothalamin | SK-BR-3 (Breast Cancer) | MTT Assay | 10 ± 0.45 µg/ml | [2] |
| Goniothalamin Derivative (GTN-BG) | MCF-7 (Breast Cancer) | Proliferation Assay | More potent than GTN alone | [3] |
Immunomodulatory Effects
Certain δ-lactone derivatives of 5,6-dihydro-2H-pyran-2-one have been shown to modulate the activity of human lymphocytes. These compounds can either suppress or stimulate immune responses, suggesting their potential in treating autoimmune diseases or boosting immunity.
| Compound | Cell Type | Effect | Cytokine Modulation |
| δ-lactone 1 and its enaminone derivative 2 | Human Lymphocytes | Immunosuppressive | Decrease in IL-2, INFγ, and IL-4 secretion |
| δ-lactam 3 and its enaminone derivative 4 | Human Lymphocytes | Immunostimulant | Increase in cytokine secretion |
In Vivo Efficacy: Performance in Living Organisms
While in vitro data is promising, in vivo studies are crucial for determining the real-world therapeutic potential of these compounds. Data from animal models, though less abundant, provides valuable insights into the efficacy and safety of 5,6-dihydro-2H-pyran-2-one derivatives.
Anticancer Activity in Animal Models
Goniothalamin has been evaluated in animal models for its anticancer effects. These studies indicate its ability to regress tumors and its relatively low toxicity to normal cells. For instance, one study reported cytotoxicity of Goniothalamin in an Ehrlich ascites tumor model in Balb/C mice, leading to tumor regression.[4] Another study highlighted its chemopreventive potential in a diethylnitrosamine-induced hepatocellular carcinoma model in rats.[5]
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Goniothalamin | Balb/C mice | Ehrlich Ascites Carcinoma | Tumor regression | [4] |
| Goniothalamin | Rats | Hepatocellular Carcinoma | Inhibited tumor formation, incidence, and volume | [5] |
| Gymnema sylvestre saponin rich fraction (containing pyran derivatives) | Mice | Dalton's Lymphoma Ascites (Solid Tumor) | 46.70% and 60.80% reduction in tumor weight at 100 and 200 mg/kg doses, respectively. | [6] |
Anti-inflammatory Activity in Animal Models
The anti-inflammatory potential of pyran-2-one derivatives has also been investigated in vivo. For example, newly synthesized pyridazinone derivatives with a pyran moiety demonstrated strong anti-inflammatory effects in a rat paw edema model, comparable to standard drugs like indomethacin and celecoxib.[7][8]
| Compound/Derivative | Animal Model | Assay | Key Findings | Reference |
| Pyridazinone derivatives (5a and 5f) | Rat | Carrageenan-induced paw edema | Strong anti-inflammatory effects, comparable to indomethacin and celecoxib, with lower ulcerogenicity. | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Protocols
-
MTT Assay for Cytotoxicity: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability and calculate the IC50 value.[1]
-
Lymphocyte Proliferation Assay: Peripheral blood lymphocytes are isolated and cultured with a mitogen (e.g., Concanavalin A) and different concentrations of the test compounds. Cell proliferation is assessed using methods like the MTT assay.[9]
-
Cytokine Secretion Assay: Supernatants from cultured lymphocytes are collected, and the concentrations of cytokines such as IL-2, INFγ, and IL-4 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
In Vivo Protocols
-
Ehrlich Ascites Carcinoma Model: Balb/C mice are inoculated with Ehrlich tumor cells. The test compound is administered, and the therapeutic effect is evaluated by monitoring tumor regression and survival rates.[4]
-
Carrageenan-Induced Paw Edema Model: Acute inflammation is induced in rats by injecting carrageenan into the paw. The test compound is administered orally or intraperitoneally, and the paw volume is measured at different time intervals to assess the anti-inflammatory effect.[7][8]
-
Hepatocellular Carcinoma Model: Rats are induced with hepatocellular carcinoma using diethylnitrosamine (DEN). The chemopreventive efficacy of the test compound is evaluated by assessing tumor formation, incidence, and volume, along with histopathological analysis of the liver.[5]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the efficacy of these compounds is critical for drug development.
Anticancer Mechanism of Action of Goniothalamin
Goniothalamin primarily induces apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[1] Key molecular events include:
-
Induction of Oxidative Stress: Goniothalamin increases the production of reactive oxygen species (ROS) and decreases glutathione (GSH) levels, leading to cellular stress.[4]
-
Mitochondrial Dysfunction: It causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c.[1]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[1]
-
Modulation of Apoptotic Proteins: Goniothalamin can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[2]
-
MAPK Pathway Involvement: It can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, affecting cell survival and apoptosis.[2]
References
- 1. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive potential of goniothalamin in diethylnitrosamine-induced hepatocellular carcinoma through the suppression of P13K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.univ-tlemcen.dz [dspace.univ-tlemcen.dz]
A Comparative Guide to Assessing the Purity of Synthesized 6-Methyl-5,6-dihydro-2H-pyran-2-one
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques for assessing the purity of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound with known biological activities.[1] We present experimental data and detailed protocols for various methods to help you select the most appropriate approach for your research needs.
Alternative Analytical Methods for Purity Assessment
The purity of this compound can be determined using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, the identification of unknown impurities, or routine quality control. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each of these techniques offers unique advantages in terms of sensitivity, selectivity, and the type of information they provide.
Data Presentation
The following tables summarize the key performance indicators for the recommended analytical techniques for the purity assessment of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Purpose | Information Provided | Advantages | Limitations |
| GC-MS | Separation and identification of volatile compounds | Retention time, mass-to-charge ratio of fragment ions | High sensitivity and specificity, excellent for identifying volatile impurities | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte |
| HPLC | Separation and quantification of compounds in a liquid matrix | Retention time, peak area (for quantification) | Suitable for a wide range of compounds, non-destructive, excellent for quantitative analysis | Lower resolution for complex mixtures compared to GC, requires suitable chromophores for UV detection |
| NMR | Structural elucidation and quantification | Chemical shifts, coupling constants, peak integrals | Provides detailed structural information, non-destructive, qNMR for highly accurate quantification | Lower sensitivity compared to chromatographic methods, can be complex to interpret with impurities present |
| FT-IR | Identification of functional groups | Wavenumbers of absorbed infrared radiation | Fast, simple, and non-destructive, good for identifying the presence of key functional groups | Provides limited information on the overall structure, not suitable for quantifying purity in a mixture |
Table 2: Expected Analytical Data for this compound
| Technique | Parameter | Expected Value/Observation |
| GC-MS | Molecular Ion (m/z) | 112.13 |
| Key Fragment Ions (m/z) | 97, 84, 69, 55, 43 | |
| HPLC | Retention Time | Dependent on column and mobile phase, but typically in the range of 3-10 minutes on a C18 column with a water/acetonitrile gradient. |
| ¹H NMR | Chemical Shifts (ppm) | δ ~6.8 (dd, 1H, H-3), ~6.0 (dd, 1H, H-4), ~4.5 (m, 1H, H-6), ~2.4 (m, 2H, H-5), ~1.4 (d, 3H, CH₃) |
| ¹³C NMR | Chemical Shifts (ppm) | δ ~164 (C=O), ~145 (C-3), ~121 (C-4), ~75 (C-6), ~30 (C-5), ~21 (CH₃) |
| FT-IR | Key Absorptions (cm⁻¹) | ~1720 (C=O stretch of α,β-unsaturated lactone), ~1650 (C=C stretch), ~1250 (C-O stretch) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile byproducts from the synthesis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 210°C at 5°C/min.
-
Ramp to 280°C at 10°C/min, hold for 15 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for the quantitative analysis of this compound and for the detection of non-volatile impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized compound and for identifying and quantifying impurities with distinct chemical structures.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Acquire at least 16 scans.
-
Determine the chemical shifts relative to TMS (δ 0.00 ppm).
-
-
¹³C NMR:
-
Acquire with proton decoupling.
-
Determine the chemical shifts relative to CDCl₃ (δ 77.16 ppm).
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in the synthesized molecule.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the lactone carbonyl, C=C double bond, and C-O single bond.
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationships between the different analytical techniques.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Logical relationships between analytical techniques for purity assessment.
References
A Comparative Guide to Confirming the Stereochemistry of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of stereochemistry is a critical step in chemical research and pharmaceutical development, ensuring the desired biological activity and safety of a chiral molecule. This guide provides a comparative overview of modern analytical techniques for confirming the stereochemistry of 6-methyl-5,6-dihydro-2H-pyran-2-one, a chiral lactone. The naturally occurring enantiomer of this compound is parasorbic acid, which has the (S) configuration.[1][2][3]
This document outlines the principles, experimental protocols, and comparative performance of key methodologies: Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents, and Vibrational Circular Dichroism (VCD).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the capabilities and requirements of the primary methods for stereochemical analysis of this compound.
| Method | Information Provided | Sample Requirement | Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Enantiomeric ratio (er) / Enantiomeric excess (ee) | Small sample size (µL), volatile sample | High resolution, accurate quantification of enantiomers | Does not provide absolute configuration directly; requires a suitable chiral stationary phase |
| NMR with Chiral Solvating Agents (CSAs) | Enantiomeric ratio, can infer relative configuration | Milligram quantities | Rapid analysis, provides structural information | Does not directly give absolute configuration; requires a suitable chiral solvating agent, peak broadening can occur |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | Milligram quantities, pure enantiomer | Provides absolute configuration in solution, sensitive to conformation | Requires theoretical calculations (DFT) for interpretation, instrumentation is less common |
| X-ray Crystallography | Absolute configuration | Single crystal | Unambiguous determination of absolute configuration | Difficult for liquids or non-crystalline solids |
Experimental Protocols
Chiral Gas Chromatography (GC) for Enantiomeric Separation
Chiral GC is a fundamental technique for separating the enantiomers of volatile compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A common choice for separating chiral lactones is a cyclodextrin-based CSP, such as a Chirasil-DEX CB column.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 250 °C
-
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method allows for the determination of enantiomeric purity by inducing a chemical shift difference between the enantiomers in the presence of a chiral solvating agent.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to the NMR tube.
-
Acquire Second Spectrum: Obtain another ¹H NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two separate sets of peaks.
-
Data Analysis: The ratio of the integrals of the resolved peaks corresponds to the enantiomeric ratio of the sample.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light, which is a unique spectroscopic signature for each enantiomer.
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the purified enantiomer of this compound in a suitable solvent (e.g., CCl₄ or CDCl₃).
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the (R) and (S) enantiomers of the molecule using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical spectrum for both the (R) and (S) enantiomers.
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A match will determine the absolute configuration of the sample.
Mandatory Visualizations
Caption: Workflow for the separation and stereochemical analysis.
Caption: VCD analysis workflow combining experiment and theory.
References
Safety Operating Guide
Proper Disposal of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of 6-methyl-5,6-dihydro-2H-pyran-2-one, a flammable and hazardous compound, tailored for researchers, scientists, and drug development professionals. Adherence to institutional and regulatory guidelines is essential when handling and disposing of this substance.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and carries the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Always wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Keep the compound away from heat, sparks, open flames, and other ignition sources.
Disposal Procedures
There are two primary routes for the disposal of this compound: professional waste management services and in-lab chemical treatment for small quantities.
Option 1: Professional Hazardous Waste Disposal (Recommended)
The most secure and compliant method for disposing of this compound is through a licensed professional hazardous waste disposal company. This ensures that the chemical is managed in accordance with all federal, state, and local regulations.
Procedure:
-
Containerize: Collect the waste in a designated, properly sealed, and clearly labeled container. The container should be compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Waste this compound" and including any other information required by your institution.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste contractor.
Option 2: In-Lab Chemical Treatment via Alkaline Hydrolysis (for small quantities)
For small quantities, this compound can be chemically treated in the lab to convert it into a less hazardous substance before disposal. The lactone ring in this compound is susceptible to hydrolysis, which opens the ring to form the salt of the corresponding hydroxy acid. Under alkaline conditions, this reaction, known as saponification, is generally rapid and effective. The resulting product can then be neutralized and disposed of according to institutional guidelines for non-hazardous aqueous waste.
This procedure should only be performed by trained personnel in a controlled laboratory setting and with the approval of your institution's safety officer.
Quantitative Data for Disposal
| Parameter | Typical Value | Notes |
| Incineration Temperature | 850°C to 1300°C | Higher temperatures ensure the complete destruction of organic compounds.[1] |
| Residence Time | > 2 seconds | The duration the waste spends in the high-temperature zone to ensure complete combustion.[2][3] |
| Oxygen Concentration | Varies (controlled air supply) | Sufficient oxygen is crucial for complete combustion and to minimize harmful byproducts. |
| Destruction and Removal Efficiency (DRE) | > 99.99% | A measure of how effectively the incinerator destroys the hazardous components of the waste stream. |
Experimental Protocol: Alkaline Hydrolysis
This protocol details the steps for the in-lab chemical treatment of small quantities of this compound.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization
-
pH indicator paper or a pH meter
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Fume hood
Procedure:
-
Preparation: In a chemical fume hood, place a beaker or flask containing a magnetic stir bar on a stir plate.
-
Dilution: Dilute the this compound with water to a concentration of approximately 5-10%. This helps to control the reaction rate and temperature.
-
Hydrolysis: While stirring, slowly add an excess of 2 M sodium hydroxide solution to the diluted lactone. The amount of NaOH should be sufficient to ensure complete hydrolysis. A molar ratio of at least 2:1 (NaOH:lactone) is recommended.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours, or gently heat to approximately 40-50°C to accelerate the reaction. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if necessary.
-
Neutralization: Once the hydrolysis is complete, cool the solution to room temperature. Slowly and carefully add 2 M hydrochloric acid while stirring to neutralize the excess sodium hydroxide. Monitor the pH using indicator paper or a pH meter until it is in the neutral range (pH 6-8).
-
Disposal: The resulting neutralized aqueous solution, containing the sodium salt of the opened-ring hydroxy acid, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations and institutional policies. Always confirm your institution's specific guidelines for aqueous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.
References
Personal protective equipment for handling 6-methyl-5,6-dihydro-2H-pyran-2-one
Essential Safety and Handling Guide for 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with the use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | To prevent skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and disposed of properly.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[2] | To prevent inhalation of harmful vapors that may cause respiratory irritation.[1][2] |
Standard Operating Procedures
Handling and Storage
-
Engineering Controls: Always handle this compound in a chemical fume hood to ensure adequate ventilation.[2][3]
-
Ignition Sources: This substance is a flammable liquid and vapor.[2][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[2][5] Use explosion-proof electrical and ventilating equipment.[2][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Personal Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.
Disposal Plan
-
Waste Characterization: Unused product and contaminated materials are considered hazardous waste.
-
Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical incinerator.[2] Do not allow the product to enter drains.[2]
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[2][3] Consult a physician if irritation persists.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
PPE Selection Logic
The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
